Technical Documentation Center

3-Hydroxy-3-phenylpentanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-3-phenylpentanamide
  • CAS: 5579-03-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-3-phenylpentanamide (B136938), a compound with pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-3-phenylpentanamide (B136938), a compound with potential neuroprotective and antitumor activities.[1] This document details plausible synthetic routes, experimental protocols, and expected characterization data.

Introduction

3-Hydroxy-3-phenylpentanamide (C₁₁H₁₅NO₂) is a tertiary alcohol and a primary amide.[2] Compounds within this class have garnered interest in the scientific community for their potential therapeutic applications. Preliminary studies suggest that 3-Hydroxy-3-phenylpentanamide may exhibit neuroprotective effects, offering potential benefits in the context of ischemic brain injury and cerebral hemorrhage.[1] Furthermore, it has been investigated for its potential as an agent to suppress anxiety, depression, and addiction.[1] In the field of oncology, this compound has shown potential antitumor activity by inducing apoptosis and inhibiting tumor growth.[1] It has also been noted for its protective effects against epileptic seizures.[1] This guide will provide a detailed exploration of the chemical synthesis and analytical characterization of this promising compound.

Synthesis of 3-Hydroxy-3-phenylpentanamide

The synthesis of 3-Hydroxy-3-phenylpentanamide can be approached through established organometallic reactions, primarily the Grignard reaction and the Reformatsky reaction. Both methods involve the nucleophilic addition to a carbonyl group to form the desired tertiary alcohol.

Grignard Reaction Approach

A plausible Grignard synthesis of 3-Hydroxy-3-phenylpentanamide involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable β-keto amide. An alternative is the reaction of an appropriate Grignard reagent with an ester, which proceeds through a ketone intermediate.[3][4]

Reaction Scheme:

A potential Grignard pathway could involve the reaction of ethylmagnesium bromide (C₂H₅MgBr) with benzoylacetamide (C₉H₉NO₂). The Grignard reagent would add to the ketone carbonyl to form the tertiary alcohol.

Experimental Protocol (Hypothetical):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Benzoylacetamide: A solution of benzoylacetamide in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature and then refluxed to ensure completion.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-Hydroxy-3-phenylpentanamide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Reformatsky Reaction Approach

The Reformatsky reaction provides an alternative route, typically involving the reaction of an α-haloester with a ketone in the presence of zinc.[5][6][7] For the synthesis of an amide, a modification using an α-bromoamide would be necessary.

Reaction Scheme:

This approach would involve the reaction of propiophenone (B1677668) (C₉H₁₀O) with an organozinc reagent derived from 2-bromoacetamide (B1266107) (C₂H₄BrNO) in the presence of activated zinc.

Experimental Protocol (Hypothetical):

  • Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction: To a suspension of activated zinc in anhydrous THF, a solution of propiophenone and 2-bromoacetamide in THF is added dropwise. The reaction mixture is heated to initiate the reaction and then refluxed until the starting materials are consumed (monitored by TLC).

  • Workup: The reaction mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization to afford 3-Hydroxy-3-phenylpentanamide.

Characterization Data

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem[2]
Molecular Weight193.24 g/mol PubChem[2]
XLogP3 (Predicted)0.6PubChem[2]
Monoisotopic Mass193.11028 DaPubChem[2]

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺194.11756143.6
[M+Na]⁺216.09950149.3
[M-H]⁻192.10300145.2
[M+NH₄]⁺211.14410161.7
[M+K]⁺232.07344146.9
[M+H-H₂O]⁺176.10754138.0
Data sourced from PubChem and calculated using CCSbase.[2]

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): 7.2-7.5 (m, 5H, Ar-H), ~5.5 (br s, 2H, -NH₂), ~4.0 (s, 1H, -OH), 2.5-2.7 (m, 2H, -CH₂-), 1.7-1.9 (q, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~175 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~75 (C-OH), ~45 (-CH₂-), ~35 (-CH₂-CH₃), ~8 (-CH₃)
IR (cm⁻¹) ~3400-3200 (O-H and N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II)

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Hydroxy-3-phenylpentanamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Anhydrous Solvent Quenching Quenching Reaction->Quenching Aqueous Workup Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Organic Phase Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography/Recrystallization Chromatography/Recrystallization Solvent Removal->Chromatography/Recrystallization Crude Product Pure Product Pure Product Chromatography/Recrystallization->Pure Product

Caption: Generalized workflow for synthesis and purification.

Potential Neuroprotective Signaling Pathway

While the specific mechanisms for 3-Hydroxy-3-phenylpentanamide are not yet fully elucidated, a potential neuroprotective signaling pathway could involve the modulation of inflammatory and apoptotic cascades.

Neuroprotective_Pathway cluster_outcome Neuronal Stress Neuronal Stress Microglial Activation Microglial Activation Neuronal Stress->Microglial Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Activation->Pro-inflammatory Cytokines Apoptotic Cascade Apoptotic Cascade Pro-inflammatory Cytokines->Apoptotic Cascade Neuronal Cell Death Neuronal Cell Death Apoptotic Cascade->Neuronal Cell Death Neuroprotection Neuroprotection 3_H_3_P 3-Hydroxy-3-phenylpentanamide 3_H_3_P->Microglial Activation Inhibition 3_H_3_P->Apoptotic Cascade Inhibition

Caption: Potential neuroprotective mechanism of action.

Potential Antitumor Signaling Pathway

The antitumor activity of 3-Hydroxy-3-phenylpentanamide is suggested to involve the induction of apoptosis.[1] A simplified potential pathway is depicted below.

Antitumor_Pathway Tumor Cell Tumor Cell Pro-apoptotic Proteins Pro-apoptotic Proteins Tumor Cell->Pro-apoptotic Proteins Anti-apoptotic Proteins Anti-apoptotic Proteins Tumor Cell->Anti-apoptotic Proteins Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Caspase Activation Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis 3_H_3_P 3-Hydroxy-3-phenylpentanamide 3_H_3_P->Pro-apoptotic Proteins Upregulation 3_H_3_P->Anti-apoptotic Proteins Downregulation Pro-apoptotic Proteins->Caspase Activation Anti-apoptotic Proteins->Caspase Activation

Caption: Potential mechanism of antitumor activity via apoptosis.

Conclusion

3-Hydroxy-3-phenylpentanamide presents as a molecule of significant interest for its potential therapeutic applications in neurology and oncology. While specific, detailed experimental data on its synthesis and characterization are not yet widely published, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed Grignard and Reformatsky reaction protocols offer viable pathways for its synthesis. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

Exploratory

"physical and chemical properties of 3-Hydroxy-3-phenylpentanamide"

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-3-phenylpentanamide (B136938) is a tertiary β-hydroxy amide with potential applications in medicinal chemistry, reportedly possessing neu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpentanamide (B136938) is a tertiary β-hydroxy amide with potential applications in medicinal chemistry, reportedly possessing neuroprotective and antitumor properties. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its putative biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

Currently, experimentally determined quantitative data for 3-Hydroxy-3-phenylpentanamide is limited in publicly accessible literature. The following table summarizes available data, primarily from computational predictions and supplier information.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[PubChem][1]
Molecular Weight 193.24 g/mol [MedChemExpress][2]
IUPAC Name 3-hydroxy-3-phenylpentanamide[PubChem][1]
CAS Number 131802-69-2[MedChemExpress][2]
SMILES CCC(C1=CC=CC=C1)(O)CC(=O)N[PubChem][1]
Predicted XlogP 0.6[PubChem][1]
Predicted Collision Cross Section ([M+H]⁺) 143.6 Ų[PubChem][1]
Predicted Collision Cross Section ([M+Na]⁺) 149.3 Ų[PubChem][1]
Predicted Collision Cross Section ([M-H]⁻) 145.2 Ų[PubChem][1]

Note: The lack of experimentally verified data for properties such as melting point, boiling point, and solubility highlights a significant gap in the current scientific literature. Researchers are encouraged to perform and publish these fundamental characterizations.

Experimental Protocols

Synthesis via Reformatsky Reaction

A plausible and widely used method for the synthesis of β-hydroxy amides is the Reformatsky reaction. This reaction involves the reaction of an α-haloester with a ketone in the presence of zinc metal to form a β-hydroxy ester, which can then be converted to the corresponding amide. For the synthesis of 3-Hydroxy-3-phenylpentanamide, propiophenone (B1677668) and a haloacetamide would be the key starting materials.

Reaction Scheme:

G cluster_0 Reformatsky Reaction Propiophenone Propiophenone Intermediate Organozinc Intermediate Propiophenone->Intermediate + Bromoacetamide 2-Bromoacetamide (B1266107) Bromoacetamide->Intermediate + Zinc Zinc (Zn) Zinc->Intermediate activation Solvent Solvent (e.g., THF, Benzene) Solvent->Intermediate medium Product 3-Hydroxy-3-phenylpentanamide Intermediate->Product Work-up (e.g., aq. NH4Cl)

Figure 1: Synthesis of 3-Hydroxy-3-phenylpentanamide via Reformatsky Reaction.

Detailed Experimental Protocol (Hypothetical):

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add zinc dust (1.2 equivalents). The flask is flushed with argon. A small crystal of iodine can be added to activate the zinc, followed by gentle heating until the iodine color disappears. The flask is then cooled to room temperature.

  • Reaction: A solution of propiophenone (1 equivalent) and 2-bromoacetamide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the activated zinc suspension under an inert atmosphere. The reaction mixture is then gently refluxed for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is stirred for 30 minutes.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-Hydroxy-3-phenylpentanamide can be purified by recrystallization or column chromatography.[3][4][5]

    • Recrystallization: Solvents such as ethanol/water or ethyl acetate/hexane mixtures are potential candidates for recrystallization.[3][5] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.

    • Column Chromatography: For column chromatography, a silica (B1680970) gel stationary phase can be used with a mobile phase gradient of ethyl acetate in hexane.[6] The fractions containing the pure product are collected and the solvent is evaporated.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the amide and the tertiary alcohol, the ethyl group protons, and the hydroxyl and amide protons. The chemical shifts, multiplicities, and coupling constants will be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the ethyl and methylene groups.

2.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of 3-Hydroxy-3-phenylpentanamide is expected to exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • N-H stretching bands for the primary amide, usually appearing as two peaks in the 3100-3500 cm⁻¹ region.

  • A strong C=O stretching band for the amide carbonyl group, typically around 1650 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic parts of the molecule.

  • C-N stretching and N-H bending vibrations in the fingerprint region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Predicted m/z values for common adducts are listed in the properties table.[1] The fragmentation pattern would likely involve the loss of water, the ethyl group, and cleavage adjacent to the carbonyl group.

Biological Activity and Potential Signaling Pathways

While detailed studies are scarce, 3-Hydroxy-3-phenylpentanamide has been reported to exhibit neuroprotective and antitumor activities.[2]

Neuroprotective Activity

The neuroprotective effects of β-hydroxy amides are an area of active research. The mechanism may involve the modulation of pathways related to oxidative stress and apoptosis in neuronal cells.

G cluster_0 Putative Neuroprotective Mechanism Compound 3-Hydroxy-3-phenylpentanamide OxidativeStress Oxidative Stress Compound->OxidativeStress Inhibition Apoptosis Neuronal Apoptosis Compound->Apoptosis Inhibition OxidativeStress->Apoptosis Neuroprotection Neuroprotection

Figure 2: Hypothetical Neuroprotective Signaling Pathway.
Antitumor Activity

The reported antitumor activity, including the induction of apoptosis, suggests that 3-Hydroxy-3-phenylpentanamide may interfere with signaling pathways crucial for cancer cell survival and proliferation.[2]

G cluster_1 Potential Antitumor Mechanism Compound 3-Hydroxy-3-phenylpentanamide Proliferation Cancer Cell Proliferation Compound->Proliferation Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Activation TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Inhibition

Figure 3: Postulated Antitumor Signaling Pathway.

Further research is required to elucidate the specific molecular targets and signaling cascades involved in the biological activities of 3-Hydroxy-3-phenylpentanamide.

Future Directions

The current body of knowledge on 3-Hydroxy-3-phenylpentanamide is limited. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, reproducible synthetic protocol and complete experimental characterization data, including high-resolution NMR, IR, and mass spectra, as well as physical properties like melting point and solubility.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways responsible for its reported neuroprotective and antitumor effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 3-Hydroxy-3-phenylpentanamide to understand the structural requirements for its biological activities and to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Foundational

In-depth Technical Guide: 3-Hydroxy-3-phenylpentanamide Mechanism of Action in Neuronal Cells

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the mechanism of action of 3-Hydroxy-3-phenylpentanamide in neuronal cells. While initial information suggests po...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the mechanism of action of 3-Hydroxy-3-phenylpentanamide in neuronal cells. While initial information suggests potential neuroprotective properties, the precise signaling pathways, quantitative data, and detailed experimental protocols remain uncharacterized. This guide, therefore, addresses the current information gap and provides a hypothetical framework based on the neuroprotective mechanisms of structurally related compounds. Further empirical research is imperative to validate these postulations.

Introduction to 3-Hydroxy-3-phenylpentanamide

3-Hydroxy-3-phenylpentanamide is a chemical entity with the molecular formula C₁₁H₁₅NO₂.[1] Preliminary data suggests it may possess neuroprotective activities, with potential therapeutic implications in conditions such as ischemic brain injury, cerebral hemorrhage, anxiety, depression, addiction, and epilepsy.[2] Additionally, it has been noted for its potential antitumor properties.[2] However, the molecular mechanisms underpinning these effects, particularly within the central nervous system, are not yet elucidated.

Hypothetical Mechanisms of Neuroprotection in Neuronal Cells

In the absence of direct evidence for 3-Hydroxy-3-phenylpentanamide, we can infer potential mechanisms of action by examining related compounds with neuroprotective effects. The following sections outline plausible signaling pathways and cellular processes that may be modulated by this compound.

Modulation of Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and the resultant oxidative stress are central to the pathophysiology of numerous neurodegenerative diseases. A potential mechanism for a neuroprotective compound is the preservation of mitochondrial integrity and function.

One plausible, though unconfirmed, workflow for investigating the effect of 3-Hydroxy-3-phenylpentanamide on mitochondrial health is outlined below.

G cluster_workflow Hypothetical Experimental Workflow: Mitochondrial Function NeuronalCulture Primary Neuronal Cell Culture StressInduction Induce Oxidative Stress (e.g., H₂O₂, Rotenone) NeuronalCulture->StressInduction Treatment Treat with 3-Hydroxy-3-phenylpentanamide StressInduction->Treatment MitoPotential Measure Mitochondrial Membrane Potential (e.g., TMRE assay) Treatment->MitoPotential ROS Quantify Reactive Oxygen Species (e.g., DCFDA assay) Treatment->ROS ATP Assess ATP Production (Luminometry) Treatment->ATP Analysis Data Analysis and Comparison MitoPotential->Analysis ROS->Analysis ATP->Analysis

Caption: Hypothetical workflow to assess mitochondrial function.

Anti-Inflammatory and Anti-Apoptotic Pathways

Neuroinflammation and apoptosis are key contributors to neuronal cell death in various neurological disorders. A neuroprotective agent could potentially exert its effects by modulating signaling cascades involved in these processes. A hypothetical signaling pathway is depicted below.

G cluster_pathway Hypothetical Anti-Inflammatory and Anti-Apoptotic Signaling Compound 3-Hydroxy-3-phenylpentanamide NFkB_path NF-κB Pathway Compound->NFkB_path Inhibition Bax_Bcl2 Bax/Bcl-2 Ratio Compound->Bax_Bcl2 Decrease NeuronalSurvival Neuronal Survival Compound->NeuronalSurvival InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->NFkB_path Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines ApoptoticStimulus Apoptotic Stimulus ApoptoticStimulus->Bax_Bcl2 Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated signaling pathway for neuroprotection.

Quantitative Data Summary

A thorough search of existing literature and databases did not yield any quantitative data regarding the biological activity of 3-Hydroxy-3-phenylpentanamide in neuronal cells. To populate the following tables, dedicated experimental studies are required.

Table 1: Hypothetical In Vitro Efficacy Data

Parameter Value Neuronal Cell Line Assay Conditions
IC₅₀ (Neuroprotection) - - -
EC₅₀ (Neurite Outgrowth) - - -
Binding Affinity (Kᵢ) - - -

| Target Receptor/Enzyme | - | - | - |

Table 2: Hypothetical Pharmacokinetic Properties

Parameter Value Species Route of Administration
Bioavailability - - -
Blood-Brain Barrier Permeability - - -
Half-life (t₁/₂) - - -

| Cₘₐₓ | - | - | - |

Detailed Experimental Protocols

Specific, validated experimental protocols for investigating the mechanism of action of 3-Hydroxy-3-phenylpentanamide are not available. The following represents a general and hypothetical protocol that could be adapted for such a study.

Primary Neuronal Culture and Viability Assay

Objective: To determine the neuroprotective effect of 3-Hydroxy-3-phenylpentanamide against an excitotoxic insult.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of 3-Hydroxy-3-phenylpentanamide for 24 hours.

  • Excitotoxicity Induction: Neurons are subsequently exposed to glutamate (B1630785) (100 µM) for 15 minutes to induce excitotoxicity.

  • Viability Assessment: Cell viability is quantified 24 hours post-glutamate exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) group. The IC₅₀ value is calculated using non-linear regression analysis.

Conclusion and Future Directions

The exploration of 3-Hydroxy-3-phenylpentanamide as a potential neuroprotective agent is in its infancy. While its chemical structure is known, its biological activity and mechanism of action in neuronal cells remain a critical knowledge gap. The hypothetical frameworks presented in this document, based on the activities of analogous compounds, offer a starting point for future research.

To advance our understanding, the following experimental avenues are recommended:

  • In vitro screening: A comprehensive assessment of the compound's efficacy in various neuronal cell lines against a range of insults (e.g., oxidative stress, excitotoxicity, neuroinflammation).

  • Target identification: Utilizing techniques such as affinity chromatography, mass spectrometry, and computational docking to identify the molecular targets of 3-Hydroxy-3-phenylpentanamide.

  • Signaling pathway analysis: Employing methods like Western blotting, qPCR, and immunofluorescence to delineate the specific signaling cascades modulated by the compound.

  • In vivo studies: Evaluating the compound's pharmacokinetic profile, blood-brain barrier permeability, and therapeutic efficacy in animal models of neurological disorders.

Through such a systematic and rigorous scientific approach, the true therapeutic potential and the intricate mechanism of action of 3-Hydroxy-3-phenylpentanamide can be fully elucidated.

References

Exploratory

In Vitro Biological Activity of 3-Hydroxy-3-phenylpentanamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals. Summary of Biological Activities 3-Hydroxy-3-phenylpentanamide, also referred to as DL-HEPP, has been primarily investigated for its effe...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Summary of Biological Activities

3-Hydroxy-3-phenylpentanamide, also referred to as DL-HEPP, has been primarily investigated for its effects on the central nervous system.[1] The compound is noted for its neuroprotective activity, showing potential protective effects against ischemic brain injury and cerebral hemorrhage.[2] Furthermore, it has been studied as a potential agent for psychiatric conditions, including anxiety, depression, and addiction.[2] Some sources also indicate potential antitumor activity through the induction of apoptosis and inhibition of tumor growth.[2] The most concretely described activity is its anticonvulsant effect.[1]

Quantitative Data

No specific in vitro quantitative data such as IC50 or EC50 values for 3-Hydroxy-3-phenylpentanamide have been identified in the available literature. The majority of the reported biological evaluation appears to be from in vivo studies.

Experimental Protocols

Detailed in vitro experimental protocols for 3-Hydroxy-3-phenylpentanamide are not described in the available literature. The general methodologies for assessing the reported activities are outlined below.

Anticonvulsant Activity Assessment (General In Vivo Methodology)

The anticonvulsant properties of DL-HEPP and its enantiomers, (+)-HEPP and (-)-HEPP, were evaluated using a pentylenetetrazol (PTZ)-induced seizure model in animals.[1] This in vivo assay is a standard method for screening potential antiepileptic drugs.

Workflow for Anticonvulsant Activity Screening:

G cluster_0 Animal Preparation & Dosing cluster_1 Seizure Induction & Observation cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis A Acclimatize Animals B Administer 3-Hydroxy-3-phenylpentanamide (DL-HEPP, (+)-HEPP, or (-)-HEPP) A->B C Induce Seizures with Pentylenetetrazol (PTZ) B->C E Rotarod Ataxia Test B->E D Observe and Score Seizure Activity C->D G Calculate Therapeutic Index D->G F Measure Motor Coordination E->F F->G H Compare with Standard Drug (e.g., Valproate) G->H G A Culture Neuronal Cells (e.g., SH-SY5Y, PC12) B Induce Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity) A->B C Treat with 3-Hydroxy-3-phenylpentanamide B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Measure Biomarkers of Cell Death (e.g., LDH Release, Caspase Activity) C->E G A Culture Cancer Cell Lines B Treat with 3-Hydroxy-3-phenylpentanamide A->B C Measure Cell Proliferation/Viability (e.g., MTT, SRB Assay) B->C D Analyze Cell Cycle Progression (Flow Cytometry) B->D E Detect Apoptosis (e.g., Annexin V/PI Staining) B->E

References

Foundational

The Neuroprotective Potential of 3-Hydroxy-3-phenylpentanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The growing burden of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neural tissues from dama...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neural tissues from damage and degeneration. Among the promising candidates, derivatives of 3-Hydroxy-3-phenylpentanamide have emerged as a class of compounds with significant neuroprotective properties. This technical guide provides an in-depth overview of the current state of research, focusing on their mechanisms of action, experimental validation, and therapeutic potential.

Core Mechanisms of Neuroprotection

Research indicates that 3-Hydroxy-3-phenylpentanamide derivatives exert their neuroprotective effects through two primary mechanisms: the modulation of mitochondrial function and the antagonism of N-methyl-D-aspartate (NMDA) receptors.

Mitochondrial Complex I Inhibition

A key target for some of these derivatives is the mitochondrial complex I, a critical component of the electron transport chain.[1][2][3] Partial inhibition of this complex has been shown to trigger a cascade of neuroprotective signaling pathways.[4][5] This mild energetic stress can lead to the activation of AMP-activated protein kinase (AMPK), which in turn enhances mitochondrial biogenesis, improves energy homeostasis, and reduces oxidative stress.[4][5]

Below is a diagram illustrating the proposed signaling pathway initiated by the inhibition of mitochondrial complex I.

G Signaling Pathway of Mitochondrial Complex I Inhibition Derivative 3-Hydroxy-3-phenylpentanamide Derivative MitoComplexI Mitochondrial Complex I Derivative->MitoComplexI Inhibits AMPK AMPK Activation MitoComplexI->AMPK Leads to Neuroprotection Neuroprotection (Reduced Oxidative Stress, Improved Energy Homeostasis) AMPK->Neuroprotection Promotes

Proposed signaling pathway of mitochondrial complex I inhibition.
NMDA Receptor Antagonism

Another significant mechanism of action for certain 3-Hydroxy-3-phenylpentanamide derivatives is the antagonism of NMDA receptors.[6][7][8] Overactivation of these receptors by the neurotransmitter glutamate (B1630785) leads to excitotoxicity, a major contributor to neuronal cell death in various neurodegenerative conditions.[7][9] By blocking these receptors, the derivatives can prevent excessive calcium influx into neurons, thereby mitigating excitotoxic damage.[10] Specifically, some derivatives show selectivity for the GluN2B subunit of the NMDA receptor, which is particularly implicated in excitotoxic cell death pathways.[7]

The following diagram depicts the workflow of NMDA receptor antagonism.

G Workflow of NMDA Receptor Antagonism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates CaInflux Excessive Ca2+ Influx NMDAR->CaInflux Excitotoxicity Excitotoxicity & Neuronal Death CaInflux->Excitotoxicity Derivative 3-Hydroxy-3-phenylpentanamide Derivative Derivative->NMDAR Blocks

Workflow of NMDA receptor antagonism by derivatives.

Quantitative Data Summary

The neuroprotective efficacy of various 3-Hydroxy-3-phenylpentanamide derivatives has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Neuroprotective Effects of Gardenamide A Derivatives against Oxygen-Glucose Deprivation (OGD)-Induced Neurotoxicity in Rat Cortical Neurons

CompoundConcentration (µM)Cell Viability (%)
10e1085.7
10j1084.5
10n1086.5
10p1087.6
Gardenamide A (Lead)1079.3
Donepezil (Control)1085.9

Data sourced from a study on gardenamide A derivatives, where higher cell viability indicates greater neuroprotection against OGD-induced cell death.[11]

Table 2: Neuroprotective Effects of Gardenamide A Derivatives against H₂O₂-Induced Neurotoxicity in Rat Hippocampal Neurons

CompoundConcentration (µM)Cell Viability (%)
10e1078.59
10j1076.22
10n1072.40
10p1082.19
Gardenamide A (Lead)1070.97
L-NAC (Control)1079.17

This table presents the protective effects of the derivatives against oxidative stress induced by hydrogen peroxide.[11]

Table 3: Neuroprotective Effects of Gardenamide A Derivatives against Aβ₁₋₄₂-Induced Neurotoxicity in Rat Hippocampal Neurons

CompoundConcentration (µM)Neuroprotective Effect
10e0.1 - 10Concentration-dependent
10j0.1 - 10Concentration-dependent
10n0.1 - 10Concentration-dependent
10p0.1 - 10Concentration-dependent

The compounds demonstrated protective effects against amyloid-beta-induced toxicity, a key pathological hallmark of Alzheimer's disease.[11]

Table 4: Potency of NMDA Receptor Antagonists

CompoundIC₅₀ (µM)
3-(Phosphonomethyl)phenylalanine~5
2-(Phosphonomethyl)phenylalanine~10

This table shows the half-maximal inhibitory concentration (IC₅₀) of representative NMDA receptor antagonists, indicating their potency.[12]

Experimental Protocols

The neuroprotective effects of 3-Hydroxy-3-phenylpentanamide derivatives are typically evaluated using established in vitro models of neuronal damage.

Oxygen-Glucose Deprivation (OGD) Assay

This assay simulates ischemic conditions in the brain.

  • Cell Culture : PC12 or primary cortical neurons are cultured in appropriate media.[1][13][14]

  • OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a duration of 2 to 8 hours.[13][14]

  • Reoxygenation : Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for 24 to 48 hours.[1][13]

  • Treatment : The test compounds (3-Hydroxy-3-phenylpentanamide derivatives) are typically added to the culture medium before, during, or after the OGD period.

  • Viability Assessment : Cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[13][15]

The following diagram outlines the general workflow for an OGD experiment.

G Experimental Workflow for Oxygen-Glucose Deprivation (OGD) Assay Start Start: Culture Neuronal Cells OGD Induce OGD (Glucose-free medium, hypoxic chamber) Start->OGD Treatment Apply 3-Hydroxy-3-phenylpentanamide Derivative OGD->Treatment Reoxygenation Reoxygenation (Normal medium, normoxic incubator) Treatment->Reoxygenation Assessment Assess Cell Viability (e.g., MTT Assay) Reoxygenation->Assessment End End Assessment->End

Experimental workflow for the Oxygen-Glucose Deprivation (OGD) assay.
Amyloid-β (Aβ) Induced Neurotoxicity Assay

This assay models the neurotoxic effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.

  • Cell Culture : Human neuroblastoma SH-SY5Y cells are commonly used.[15][16][17]

  • Aβ Preparation : Aβ₁₋₄₂ peptides are oligomerized by incubation at 37°C for a period ranging from 24 hours to 7 days.[15][16]

  • Induction of Neurotoxicity : Differentiated SH-SY5Y cells are treated with the prepared Aβ₁₋₄₂ oligomers (typically at concentrations of 1-10 µM) for 24 to 72 hours.[15][16][18]

  • Treatment : The neuroprotective compounds are co-incubated with the Aβ oligomers.

  • Viability Assessment : Cell viability is measured using assays such as MTT, WST-1, or by observing morphological changes and neurite outgrowth.[15][16][18]

Conclusion

3-Hydroxy-3-phenylpentanamide derivatives represent a versatile class of compounds with significant potential for the treatment of neurodegenerative diseases. Their dual mechanism of action, involving both the preservation of mitochondrial function and the prevention of excitotoxicity, makes them attractive candidates for further drug development. The quantitative data from in vitro studies provide a strong foundation for their neuroprotective efficacy. Future research should focus on optimizing the structure of these derivatives to enhance their potency and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

References

Exploratory

Uncharted Territory: The Antitumor Potential of 3-Hydroxy-3-phenylpentanamide Remains to be Explored

Despite a comprehensive search of scientific literature, no public data exists on the antitumor potential of 3-Hydroxy-3-phenylpentanamide. This indicates that the compound is likely novel or has not been the subject of...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no public data exists on the antitumor potential of 3-Hydroxy-3-phenylpentanamide. This indicates that the compound is likely novel or has not been the subject of published cancer research. Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and specific signaling pathways—cannot be fulfilled at this time.

While direct information is unavailable, this document will serve as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring the potential of this and other novel chemical entities. We will outline a hypothetical, yet standard, research framework for investigating the antitumor properties of a novel compound, drawing upon established methodologies and logical scientific progression.

A Roadmap for Investigation: A Hypothetical Research Plan

Should 3-Hydroxy-3-phenylpentanamide be synthesized and selected for anticancer screening, a typical investigational workflow would be initiated. This process is designed to systematically evaluate its biological activity, from initial cytotoxicity screening to in-depth mechanistic studies.

Phase 1: In Vitro Cytotoxicity Screening

The first crucial step is to determine if 3-Hydroxy-3-phenylpentanamide possesses the ability to inhibit the growth of or kill cancer cells.

Experimental Protocol: Cell Viability Assays

A common and foundational method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) would be cultured in appropriate media and conditions. A non-cancerous cell line would be included to assess selectivity.

  • Compound Treatment: Cells would be seeded in 96-well plates and, after adherence, treated with a range of concentrations of 3-Hydroxy-3-phenylpentanamide for a specified duration (typically 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Data Acquisition: The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation:

The IC50 values would be summarized in a table for clear comparison across different cell lines.

Cell LineTumor TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48Hypothetical Value
A549Lung Cancer48Hypothetical Value
HCT116Colon Cancer48Hypothetical Value
JurkatLeukemia48Hypothetical Value
HEK293Normal Kidney48Hypothetical Value
Phase 2: Mechanistic Investigations

If promising cytotoxicity is observed, the next phase would delve into how the compound exerts its effects.

Apoptosis Induction

A key characteristic of many anticancer drugs is the ability to induce programmed cell death, or apoptosis.

  • Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, stained with fluorescently labeled Annexin V (which binds to a marker of early apoptosis) and PI (a viability dye), and analyzed by flow cytometry.

Cell Cycle Analysis

Investigating the compound's effect on the cell cycle can reveal if it halts cell division at a specific phase.

  • Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry: Treated cells are fixed, stained with PI (which binds to DNA), and analyzed by flow cytometry. The DNA content of the cells indicates the phase of the cell cycle they are in (G0/G1, S, or G2/M).

Signaling Pathway Analysis

Based on the chemical structure of 3-Hydroxy-3-phenylpentanamide (a β-hydroxy amide), one might hypothesize its interaction with pathways known to be dysregulated in cancer and affected by similar chemical moieties. For instance, the PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is often targeted by novel anticancer agents.[1][2]

  • Experimental Protocol: Western Blotting: This technique is used to detect and quantify specific proteins. After treating cancer cells with the compound, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The proteins are then transferred to a membrane and probed with antibodies specific to key signaling proteins (e.g., AKT, phosphorylated AKT, mTOR, etc.). Changes in the levels or phosphorylation status of these proteins would suggest pathway modulation.

Visualizing the Path Forward: Hypothetical Diagrams

To illustrate the potential investigational workflows and logical relationships, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Analysis Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) IC50 Determination->Signaling Pathway Analysis (Western Blot) Target Identification Target Identification Signaling Pathway Analysis (Western Blot)->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Figure 1. A potential experimental workflow for evaluating a novel anticancer compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Hypothetical Compound (3-Hydroxy-3-phenylpentanamide) Compound->PI3K

Figure 2. A hypothetical signaling pathway (PI3K/AKT) that could be investigated.

Conclusion

While the antitumor potential of 3-Hydroxy-3-phenylpentanamide is currently unknown, the framework outlined in this guide provides a clear and scientifically rigorous path for its investigation. The methodologies described are standard in the field of cancer drug discovery and would generate the necessary data to determine if this compound warrants further development as a potential therapeutic agent. Future research is essential to uncover the biological activities of this novel chemical entity.

References

Foundational

Early-Stage Research on 3-Hydroxy-3-phenylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-3-phenylpentanamide is a small molecule with reported neuroprotective, anti-tumor, anxiolytic, and anti-epileptic properties.[1] This tec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpentanamide is a small molecule with reported neuroprotective, anti-tumor, anxiolytic, and anti-epileptic properties.[1] This technical guide provides a comprehensive overview of the available early-stage research on this compound. Due to the limited publicly available data directly pertaining to 3-Hydroxy-3-phenylpentanamide, this document leverages information on structurally related compounds and established methodologies to present a detailed guide for researchers. The guide covers plausible synthetic routes, expected analytical characterization, potential mechanisms of biological activity, and detailed, representative experimental protocols for its synthesis and biological evaluation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

3-Hydroxy-3-phenylpentanamide belongs to the class of β-hydroxy amides, a scaffold known to be present in various biologically active compounds. The presence of a hydroxyl group and an amide functional group, along with a phenyl ring, suggests the potential for diverse biological interactions. Early reports indicate a promising profile for 3-Hydroxy-3-phenylpentanamide, with potential therapeutic applications in neurology and oncology.[1] This guide aims to consolidate the foundational knowledge on this compound and provide a practical framework for future research and development.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route to 3-Hydroxy-3-phenylpentanamide is the aminolysis of an ethyl ester of 3-hydroxy-3-phenylpentanoic acid. This precursor can be synthesized via a Reformatsky-type reaction between ethyl 2-bromopropionate and acetophenone (B1666503), followed by hydrolysis and subsequent amidation.

Synthetic Pathway of 3-Hydroxy-3-phenylpentanamide Acetophenone Acetophenone Reformatsky Reaction Reformatsky Reaction Acetophenone->Reformatsky Reaction Ethyl bromoacetate (B1195939) Ethyl bromoacetate Ethyl bromoacetate->Reformatsky Reaction Zinc Zinc Zinc->Reformatsky Reaction Ethyl 3-hydroxy-3-phenylpentanoate Ethyl 3-hydroxy-3-phenylpentanoate Reformatsky Reaction->Ethyl 3-hydroxy-3-phenylpentanoate 1. Diethyl ether 2. H3O+ workup Aminolysis Aminolysis Ethyl 3-hydroxy-3-phenylpentanoate->Aminolysis Ammonia (B1221849) Ammonia Ammonia->Aminolysis 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide Aminolysis->3-Hydroxy-3-phenylpentanamide Heat

A proposed synthetic pathway for 3-Hydroxy-3-phenylpentanamide.
Experimental Protocol: Synthesis of 3-Hydroxy-3-phenylpentanamide

This protocol is a representative method based on general procedures for the synthesis of β-hydroxy amides.

Materials:

  • Acetophenone

  • Ethyl bromoacetate

  • Zinc dust

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ammonia (aqueous solution, 28-30%)

  • Toluene

Procedure:

  • Synthesis of Ethyl 3-hydroxy-3-phenylpentanoate:

    • Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc dust (1.2 eq).

    • Add a solution of acetophenone (1 eq) and ethyl bromoacetate (1.1 eq) in anhydrous diethyl ether.

    • Initiate the reaction by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

  • Synthesis of 3-Hydroxy-3-phenylpentanamide:

    • In a sealed tube, dissolve ethyl 3-hydroxy-3-phenylpentanoate (1 eq) in aqueous ammonia (10 eq).

    • Heat the mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 3-Hydroxy-3-phenylpentanamide.

Characterization

The following table summarizes the expected analytical data for 3-Hydroxy-3-phenylpentanamide based on the characteristic spectral features of similar compounds.

Analytical Method Expected Data
1H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), CH2 protons (multiplet, ~2.5-2.7 ppm), CH3 protons (triplet, ~0.8-1.0 ppm), OH proton (broad singlet, variable), NH2 protons (broad singlet, variable).
13C NMR Carbonyl carbon (~175 ppm), Phenyl carbons (~125-145 ppm), Quaternary carbon bearing OH (~75 ppm), Methylene carbon (~45 ppm), Methyl carbon (~10 ppm).
IR Spectroscopy (cm-1) O-H stretch (broad, ~3300-3400), N-H stretch (two bands for primary amide, ~3100-3300), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=O stretch (amide I, ~1650), N-H bend (amide II, ~1600).[2]
Mass Spectrometry Expected [M+H]+ peak corresponding to the molecular weight of the compound.

Biological Activity

3-Hydroxy-3-phenylpentanamide is reported to exhibit a range of biological activities, including neuroprotective and anti-tumor effects.[1] The underlying mechanisms are likely multifaceted and may involve the modulation of key signaling pathways.

Neuroprotective Activity

The neuroprotective effects of 3-Hydroxy-3-phenylpentanamide could be attributed to several mechanisms, including the modulation of ion channels, reduction of excitotoxicity, and anti-inflammatory effects within the central nervous system. The amide and hydroxyl moieties may contribute to its ability to cross the blood-brain barrier and interact with neural targets.

Anti-Tumor Activity

The anti-tumor activity of 3-Hydroxy-3-phenylpentanamide is suggested to be mediated through the induction of apoptosis.[1] Phenyl-substituted compounds have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[3][4] These pathways often involve the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis Signaling Pathway 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide Cellular Stress Cellular Stress 3-Hydroxy-3-phenylpentanamide->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

A simplified, hypothetical apoptosis signaling pathway.
Representative Biological Data

The following table presents a hypothetical range of IC50 values for a compound like 3-Hydroxy-3-phenylpentanamide against various cancer cell lines, based on data for structurally related molecules.

Cell Line Cancer Type Hypothetical IC50 Range (µM)
MCF-7Breast Cancer10 - 50
A549Lung Cancer15 - 60
HeLaCervical Cancer20 - 75
SH-SY5YNeuroblastoma5 - 30

Experimental Protocols: Biological Assays

The following are representative protocols for evaluating the neuroprotective and anti-tumor activities of 3-Hydroxy-3-phenylpentanamide.

Neuroprotection Assay: MTT Assay in SH-SY5Y Cells

Objective: To assess the protective effect of 3-Hydroxy-3-phenylpentanamide against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 6-hydroxydopamine (6-OHDA) or another suitable neurotoxin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium at 37 °C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 3-Hydroxy-3-phenylpentanamide for 24 hours.

    • Induce neurotoxicity by adding a pre-determined optimal concentration of 6-OHDA and incubate for another 24 hours. Include control groups (untreated, vehicle-treated, 6-OHDA only).

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37 °C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Plot a dose-response curve to determine the EC50 value of the compound's neuroprotective effect.

Neuroprotection Assay Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with 3-Hydroxy-3-phenylpentanamide Incubate_Overnight->Pretreat Induce_Toxicity Induce neurotoxicity with 6-OHDA Pretreat->Induce_Toxicity Incubate_24h Incubate for 24 hours Induce_Toxicity->Incubate_24h MTT_Assay Perform MTT assay Incubate_24h->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the neuroprotection assay.
Apoptosis Assay: Caspase-3/7 Activity Assay

Objective: To determine if 3-Hydroxy-3-phenylpentanamide induces apoptosis by measuring the activity of executioner caspases-3 and -7.

Materials:

  • A suitable cancer cell line (e.g., MCF-7)

  • Appropriate cell culture medium and supplements

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture cells in their recommended medium at 37 °C and 5% CO2.

    • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of 3-Hydroxy-3-phenylpentanamide for a specified time (e.g., 24, 48 hours). Include positive and negative controls.

  • Caspase Activity Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®).

    • Express caspase activity as a fold change relative to the vehicle-treated control.

Conclusion

3-Hydroxy-3-phenylpentanamide is a compound of interest with a promising, albeit sparsely documented, profile of biological activities. This technical guide provides a foundational framework for researchers to initiate or advance their investigations into this molecule. The proposed synthetic route and characterization data, along with the detailed protocols for biological evaluation, offer a starting point for systematic and rigorous research. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of 3-Hydroxy-3-phenylpentanamide.

References

Exploratory

3-Hydroxy-3-phenylpentanamide: A Potential Therapeutic Agent for Neuroprotection and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 3-Hydroxy-3-phenylpentanamide is an emerging small molecule with significant therapeutic potential, particularly in the fields of ne...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpentanamide is an emerging small molecule with significant therapeutic potential, particularly in the fields of neuroprotection and oncology. Preliminary investigations suggest that its mechanism of action may involve the modulation of apoptotic pathways and the protection of neuronal cells from ischemic and hemorrhagic damage. This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxy-3-phenylpentanamide, including its chemical properties, a proposed synthetic route, and detailed protocols for its evaluation as a potential therapeutic agent. Furthermore, this document outlines putative signaling pathways and experimental workflows to guide future research and development.

Chemical Properties and Synthesis

Based on its structure, 3-Hydroxy-3-phenylpentanamide is a chiral molecule containing a hydroxyl group and an amide functional group. These features suggest its potential for hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties of 3-Hydroxy-3-phenylpentanamide (Predicted)

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
XLogP31.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass193.110279 A
Monoisotopic Mass193.110279 A
Topological Polar Surface Area66.4 Ų
Heavy Atom Count14
Complexity214
Proposed Synthesis

A plausible synthetic route for 3-Hydroxy-3-phenylpentanamide can be adapted from established methods for the synthesis of β-hydroxy amides. One such approach involves the reaction of an appropriate ketone with a cyanide source, followed by hydrolysis of the resulting cyanohydrin to the corresponding amide.

Experimental Protocol: Proposed Synthesis of 3-Hydroxy-3-phenylpentanamide

  • Step 1: Formation of the Cyanohydrin. To a stirred solution of 1-phenylpropan-1-one in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water. The reaction mixture is then acidified with a weak acid (e.g., acetic acid) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Hydrolysis to the Amide. The resulting cyanohydrin is isolated and subjected to controlled hydrolysis. This can be achieved using a mixture of a strong acid (e.g., concentrated sulfuric acid) and water at a controlled temperature. The reaction is monitored until the formation of the amide is complete.

  • Purification. The crude 3-Hydroxy-3-phenylpentanamide is then purified using standard techniques such as recrystallization or column chromatography to yield the pure product.

It is crucial to handle cyanide-containing reagents with extreme caution in a well-ventilated fume hood.

Potential Therapeutic Applications and Putative Mechanisms of Action

Initial reports suggest that 3-Hydroxy-3-phenylpentanamide possesses neuroprotective and anti-tumor properties.[1]

Neuroprotective Effects

The compound is reported to show protective effects against ischemic brain injury and cerebral hemorrhage.[1] The proposed mechanism for its neuroprotective action involves the modulation of signaling pathways that prevent neuronal apoptosis and reduce oxidative stress.

dot

Neuroprotective_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_pathways Pro-Survival Signaling cluster_effects Cellular Outcomes Oxidative_Stress Oxidative_Stress Inhibition_of_Apoptosis Inhibition_of_Apoptosis Oxidative_Stress->Inhibition_of_Apoptosis Induces Apoptosis Glutamate_Excitotoxicity Glutamate_Excitotoxicity Glutamate_Excitotoxicity->Inhibition_of_Apoptosis Induces Apoptosis 3H3PP 3-Hydroxy-3-phenylpentanamide PI3K_Akt_Pathway PI3K_Akt_Pathway 3H3PP->PI3K_Akt_Pathway Activates Nrf2_ARE_Pathway Nrf2_ARE_Pathway 3H3PP->Nrf2_ARE_Pathway Activates PI3K_Akt_Pathway->Inhibition_of_Apoptosis Promotes Reduced_Oxidative_Damage Reduced_Oxidative_Damage Nrf2_ARE_Pathway->Reduced_Oxidative_Damage Promotes Neuronal_Survival Neuronal_Survival Inhibition_of_Apoptosis->Neuronal_Survival Reduced_Oxidative_Damage->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathways of 3-Hydroxy-3-phenylpentanamide.

Anti-Tumor Activity

The anti-tumor activity of 3-Hydroxy-3-phenylpentanamide is suggested to be mediated by the induction of apoptosis in cancer cells.[1] This could involve the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

dot

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 3H3PP 3-Hydroxy-3-phenylpentanamide Bax_Bak_Activation Bax_Bak_Activation 3H3PP->Bax_Bak_Activation Induces Death_Receptor_Binding Death_Receptor_Binding 3H3PP->Death_Receptor_Binding Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase9_Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation DISC_Formation DISC_Formation Death_Receptor_Binding->DISC_Formation Caspase8_Activation Caspase8_Activation DISC_Formation->Caspase8_Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Putative apoptotic signaling pathways induced by 3-Hydroxy-3-phenylpentanamide.

Experimental Evaluation

To validate the therapeutic potential of 3-Hydroxy-3-phenylpentanamide, a series of in vitro and in vivo experiments are proposed.

In Vitro Neuroprotection Assays

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cell Culture

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 2-4 hours) to mimic ischemic conditions.

  • Treatment: Treat the cells with varying concentrations of 3-Hydroxy-3-phenylpentanamide before, during, or after the OGD insult.

  • Assessment of Cell Viability: Quantify neuronal cell death using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to vehicle-treated controls.

Table 2: Hypothetical Neuroprotective Efficacy of 3-Hydroxy-3-phenylpentanamide in an OGD Model

Concentration (µM)Cell Viability (%)Neuroprotection (%)
0 (Vehicle)50 ± 50
165 ± 430
1080 ± 660
10085 ± 570
In Vitro Anti-Tumor Assays

Experimental Protocol: Caspase-3/7 Activity Assay in Cancer Cell Lines

  • Cell Culture: Culture a relevant cancer cell line (e.g., a glioblastoma or neuroblastoma cell line) in appropriate media.

  • Treatment: Treat the cells with a range of concentrations of 3-Hydroxy-3-phenylpentanamide for various time points (e.g., 24, 48, 72 hours).

  • Caspase Activity Measurement: Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.[1]

  • Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to caspase-3/7 activity. Normalize the results to the number of cells or total protein concentration.

Table 3: Hypothetical Induction of Caspase-3/7 Activity by 3-Hydroxy-3-phenylpentanamide

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
103.5 ± 0.4
1005.2 ± 0.6
Proposed Experimental Workflow

A systematic workflow is essential for the comprehensive evaluation of 3-Hydroxy-3-phenylpentanamide.

dot

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Neuroprotection & Anti-Tumor Assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR, etc.) In_Vitro_Screening->Mechanism_of_Action Active Hits Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Inactive In_Vivo_Models In Vivo Efficacy Models (e.g., MCAO for stroke) Mechanism_of_Action->In_Vivo_Models Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Models->Pharmacokinetics Efficacious Compounds Pharmacokinetics->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End IND-Enabling Studies Preclinical_Development->End

Caption: Proposed experimental workflow for the development of 3-Hydroxy-3-phenylpentanamide.

Conclusion and Future Directions

3-Hydroxy-3-phenylpentanamide represents a promising scaffold for the development of novel therapeutics for neurological disorders and cancer. The proposed synthetic route and experimental protocols in this guide provide a framework for its systematic investigation. Future research should focus on obtaining robust quantitative data on its biological activities, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in relevant preclinical models. The exploration of structure-activity relationships through the synthesis of analogs will also be crucial for optimizing its therapeutic potential.

References

Foundational

Spectroscopic and Experimental Data for 3-Hydroxy-3-phenylpentanamide: A Technical Overview

This technical guide aims to provide a framework for the characterization of 3-Hydroxy-3-phenylpentanamide, outlining the expected spectroscopic features and the experimental protocols that would be necessary for its syn...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a framework for the characterization of 3-Hydroxy-3-phenylpentanamide, outlining the expected spectroscopic features and the experimental protocols that would be necessary for its synthesis and analysis. This information is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar compounds.

Predicted Spectroscopic Data

Based on the structure of 3-Hydroxy-3-phenylpentanamide, the following spectroscopic characteristics can be anticipated. These predictions are based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-3-phenylpentanamide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.5Multiplet125 - 150
-OHVariable (broad singlet)Singlet-
-NH₂Variable (broad singlet)Singlet-
-CH₂- (next to C=O)~2.3 - 2.6Singlet or AB quartet~45 - 55
-CH₂- (ethyl group)~1.6 - 1.9Quartet~30 - 40
-CH₃ (ethyl group)~0.8 - 1.1Triplet~8 - 12
C=O (amide)--~170 - 180
C-OH (tertiary)--~70 - 80

Note: Predicted values are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different bonds.

Table 2: Predicted IR Absorption Bands for 3-Hydroxy-3-phenylpentanamide

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
N-H (amide)3100 - 3500Medium (two bands for primary amide)
C-H (aromatic)3000 - 3100Medium to Weak
C-H (aliphatic)2850 - 3000Medium
C=O (amide)~1650Strong
C=C (aromatic)1450 - 1600Medium to Weak
C-N (amide)1200 - 1400Medium
C-O (alcohol)1000 - 1200Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Hydroxy-3-phenylpentanamide (C₁₁H₁₅NO₂), the expected molecular weight is approximately 193.24 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of bonds within the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-Hydroxy-3-phenylpentanamide are not available in the searched literature. However, a general synthetic approach and standard analytical procedures can be outlined.

Synthesis of 3-Hydroxy-3-phenylpentanamide

A plausible synthetic route for 3-Hydroxy-3-phenylpentanamide could involve the reaction of an appropriate precursor, such as a β-keto ester, with an organometallic reagent, followed by amidation. A potential, though unconfirmed, workflow is presented below.

G cluster_synthesis Synthesis Workflow start Start Materials: Ethyl Benzoylacetate Ethylmagnesium Bromide reaction1 Grignard Reaction start->reaction1 1. THF, rt intermediate Intermediate: Ethyl 3-hydroxy-3-phenylpentanoate reaction1->intermediate hydrolysis Ammonolysis intermediate->hydrolysis 2. NH₃ (aq) product Final Product: 3-Hydroxy-3-phenylpentanamide hydrolysis->product purification Purification (e.g., Column Chromatography) product->purification

Protocols & Analytical Methods

Method

"protocol for the synthesis of enantiomerically pure 3-Hydroxy-3-phenylpentanamide"

Audience: Researchers, scientists, and drug development professionals. Introduction Enantiomerically pure β-hydroxy amides are crucial building blocks in the synthesis of a wide range of biologically active molecules and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure β-hydroxy amides are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Their defined stereochemistry is often essential for therapeutic efficacy. This application note provides detailed protocols for the synthesis of enantiomerically pure 3-Hydroxy-3-phenylpentanamide, a tertiary β-hydroxy amide, utilizing two distinct and effective strategies: diastereoselective synthesis employing a chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. These methods offer reliable pathways to access the desired enantiopure compound for research and development purposes.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of chiral β-hydroxy amides using the methodologies described in this note. The data is compiled from literature reports on structurally similar compounds and serves as a general guide for expected outcomes.

Table 1: Diastereoselective Synthesis via Chiral Auxiliary

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
OxazolidinoneAlkyl Halide>95:575-90[1][2]
PseudoephedrineAlkyl Halide>90:1080-95[3][4]
CamphorsultamAldehyde>98:270-85[3]

Table 2: Enzymatic Kinetic Resolution

EnzymeAcyl DonorEnantiomeric Excess (ee %) - Unreacted AmideEnantiomeric Excess (ee %) - Acylated AmideConversion (%)Reference
Lipase (B570770) PS (Amano)Vinyl Acetate>99>95~50[5]
Candida antarctica Lipase B (CAL-B)Ethyl Acetate>98>98~50[6]
Pseudomonas fluorescens LipaseIsopropenyl Acetate>97>90~50[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis using an Oxazolidinone Chiral Auxiliary

This protocol describes the asymmetric synthesis of 3-Hydroxy-3-phenylpentanamide via an aldol-type addition of a chiral N-acyl oxazolidinone enolate to a ketone. This method generally provides high diastereoselectivity.

Materials:

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated NaHCO3 solution and brine, dry over MgSO4, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

  • Diastereoselective Aldol (B89426) Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add di-n-butylboron triflate (1.1 eq), followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes to form the boron enolate.

    • Add propiophenone (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a phosphate (B84403) buffer solution (pH 7) and methanol.

    • Concentrate the mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and purify by silica gel chromatography to isolate the diastereomerically enriched aldol adduct.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • To a solution of the purified adduct in a mixture of THF and water, add hydrogen peroxide (4.0 eq) and lithium hydroxide (B78521) (2.0 eq) at 0 °C.

    • Stir the mixture for 4 hours at room temperature.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate. The aqueous layer will contain the desired 3-Hydroxy-3-phenylpentanoic acid, and the organic layer will contain the recovered chiral auxiliary.

    • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over MgSO4 and concentrate to yield the enantiomerically enriched carboxylic acid.

    • The corresponding amide can be obtained through standard amidation procedures (e.g., reaction with thionyl chloride followed by ammonia).

Protocol 2: Enzymatic Kinetic Resolution of Racemic 3-Hydroxy-3-phenylpentanamide

This protocol describes the resolution of a racemic mixture of 3-Hydroxy-3-phenylpentanamide using a lipase to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.

Materials:

  • Racemic 3-Hydroxy-3-phenylpentanamide (synthesis described below)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Molecular sieves (4 Å)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Racemic 3-Hydroxy-3-phenylpentanamide:

    • Prepare a solution of ethylmagnesium bromide (2.2 eq) in anhydrous THF.

    • To a solution of ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous THF at 0 °C, slowly add the Grignard reagent.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

    • The resulting ester can be converted to the amide by heating with aqueous ammonia. Purify the racemic amide by recrystallization or column chromatography.

  • Enzymatic Resolution:

    • To a suspension of racemic 3-Hydroxy-3-phenylpentanamide (1.0 eq) and immobilized lipase (e.g., Novozym 435, 50-100% by weight of the substrate) in an anhydrous organic solvent, add molecular sieves.

    • Add the acyl donor (e.g., vinyl acetate, 3.0 eq).

    • Shake the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or TLC.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amide and the acylated product.

    • Filter the enzyme through Celite and wash with the solvent.

    • Concentrate the filtrate and separate the unreacted (S)-3-Hydroxy-3-phenylpentanamide and the acylated (R)-3-Acetoxy-3-phenylpentanamide by silica gel column chromatography.

    • The acylated enantiomer can be deacylated by hydrolysis (e.g., using K2CO3 in methanol) to yield the (R)-3-Hydroxy-3-phenylpentanamide.

Mandatory Visualizations

G cluster_start Starting Materials cluster_acylation Step 1: Acylation cluster_aldol Step 2: Diastereoselective Aldol Reaction cluster_hydrolysis Step 3: Hydrolysis & Amidation aux Chiral Auxiliary (Oxazolidinone) acyl_aux N-Propionyl Oxazolidinone aux->acyl_aux + Propionyl Chloride, Et3N prop_chloride Propionyl Chloride ketone Propiophenone adduct Diastereomerically Enriched Adduct enolate Boron Enolate acyl_aux->enolate + Bu2BOTf, Et3N enolate->adduct + Propiophenone acid Enantiopure Carboxylic Acid adduct->acid LiOH, H2O2 recovered_aux Recovered Auxiliary adduct->recovered_aux Hydrolysis amide Enantiopure 3-Hydroxy-3-phenylpentanamide acid->amide Amidation G cluster_start Starting Material cluster_resolution Step 1: Enzymatic Kinetic Resolution cluster_separation Step 2: Separation cluster_deacylation Step 3: Deacylation racemic_amide Racemic 3-Hydroxy-3-phenylpentanamide mixture Mixture of: (S)-Amide & (R)-Acetylated Amide racemic_amide->mixture + Lipase, Acyl Donor s_amide (S)-3-Hydroxy-3-phenylpentanamide mixture->s_amide Chromatography r_acetate (R)-3-Acetoxy-3-phenylpentanamide mixture->r_acetate Chromatography r_amide (R)-3-Hydroxy-3-phenylpentanamide r_acetate->r_amide Hydrolysis

References

Application

Application Notes and Protocols for 3-Hydroxy-3-phenylpentanamide in Ischemic Brain Injury Models

For Researchers, Scientists, and Drug Development Professionals Introduction Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events including excitoto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. The development of effective neuroprotective agents to mitigate this damage is a critical area of research. 3-Hydroxy-3-phenylpentanamide is a novel compound with purported neuroprotective properties. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of 3-Hydroxy-3-phenylpentanamide in established in vivo and in vitro models of ischemic brain injury.

Putative Mechanisms of Action

Based on preliminary structural analysis and comparison with similar neuroprotective compounds, the potential mechanisms of action for 3-Hydroxy-3-phenylpentanamide in ischemic brain injury may include:

  • Anti-apoptotic effects: Inhibition of key caspases and modulation of the Bcl-2 family of proteins to prevent programmed cell death in the ischemic penumbra.

  • Anti-inflammatory activity: Attenuation of the inflammatory response by reducing the activation of microglia and astrocytes, and decreasing the production of pro-inflammatory cytokines.

  • Anti-oxidative stress properties: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense mechanisms to protect neurons from oxidative damage.

Data Presentation

The following tables represent hypothetical quantitative data to illustrate the potential efficacy of 3-Hydroxy-3-phenylpentanamide in various experimental paradigms.

Table 1: In Vivo Efficacy of 3-Hydroxy-3-phenylpentanamide in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score (0-5)
Sham0 ± 00 ± 0
Vehicle (tMCAO)210 ± 253.8 ± 0.5
3-Hydroxy-3-phenylpentanamide (10 mg/kg)125 ± 182.5 ± 0.4
3-Hydroxy-3-phenylpentanamide (20 mg/kg)85 ± 151.8 ± 0.3

Data are presented as mean ± SD. *p < 0.05 compared to Vehicle group.

Table 2: In Vitro Neuroprotective Effects of 3-Hydroxy-3-phenylpentanamide in Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation (OGD)

Treatment GroupCell Viability (%)Lactate Dehydrogenase (LDH) Release (%)
Normoxia Control100 ± 55 ± 1
OGD + Vehicle45 ± 658 ± 7
OGD + 3-Hydroxy-3-phenylpentanamide (1 µM)62 ± 535 ± 4
OGD + 3-Hydroxy-3-phenylpentanamide (10 µM)78 ± 420 ± 3

Data are presented as mean ± SD. *p < 0.05 compared to OGD + Vehicle group.

Table 3: Effect of 3-Hydroxy-3-phenylpentanamide on Markers of Oxidative Stress and Inflammation in Ischemic Brain Tissue

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein)TNF-α Level (pg/mg protein)
Sham1.2 ± 0.2150 ± 1225 ± 5
Vehicle (tMCAO)4.8 ± 0.685 ± 9110 ± 15
3-Hydroxy-3-phenylpentanamide (20 mg/kg)2.5 ± 0.4125 ± 1055 ± 8*

Data are presented as mean ± SD. *p < 0.05 compared to Vehicle group.

Experimental Protocols

I. In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery, a widely used model to mimic human ischemic stroke.[1][2][3][4][5][6][7][8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicon-coated tip

  • Surgical instruments

  • 3-Hydroxy-3-phenylpentanamide

  • Vehicle (e.g., saline with 5% DMSO)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Administer 3-Hydroxy-3-phenylpentanamide or vehicle intravenously at the onset of reperfusion.

  • Suture the incision and allow the animal to recover.

  • Assess neurological deficits at 24 hours post-tMCAO using a standardized scoring system.

  • At 48 hours, euthanize the animals and perfuse the brains for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3]

II. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol simulates ischemic conditions in a cell culture system to investigate the direct neuroprotective effects of the compound.[2][9][10][11][12][13][14][15][16]

Materials:

  • Primary cortical neurons (E18 rat embryos)

  • Neurobasal medium and B27 supplement

  • Glucose-free DMEM

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • 3-Hydroxy-3-phenylpentanamide

  • Vehicle

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro.

  • To induce OGD, replace the culture medium with glucose-free DMEM and place the culture plates in a hypoxic chamber for 60-90 minutes.

  • Terminate OGD by replacing the medium with normal culture medium and returning the plates to a normoxic incubator (95% air, 5% CO₂).

  • Treat the neurons with varying concentrations of 3-Hydroxy-3-phenylpentanamide or vehicle during the OGD and/or reperfusion phase.

  • Assess cell viability 24 hours after OGD using the MTT assay or by measuring LDH release into the culture medium.

III. Assessment of Neuronal Apoptosis

TUNEL Staining:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[17]

  • Prepare brain sections or cultured cells by fixing with 4% paraformaldehyde.

  • Permeabilize the samples with 0.1% Triton X-100.

  • Incubate with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Counterstain with a nuclear dye (e.g., DAPI).

  • Visualize and quantify TUNEL-positive cells using fluorescence microscopy.

Caspase-3 Activity Assay:

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Homogenize brain tissue or lyse cultured cells.

  • Incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence intensity over time using a microplate reader.

  • Calculate caspase-3 activity based on the rate of substrate cleavage.

IV. Assessment of Oxidative Stress

Measurement of Malondialdehyde (MDA):

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

  • Homogenize brain tissue.

  • React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.

  • Measure the absorbance of the product at 532 nm.

  • Quantify MDA levels using a standard curve.

Superoxide Dismutase (SOD) Activity Assay:

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[18]

  • Prepare brain tissue homogenates.

  • Use a commercial SOD assay kit, which typically involves a reaction that generates superoxide radicals and a colorimetric or fluorometric probe that detects them.

  • The presence of SOD in the sample will inhibit the reaction, and the activity is calculated based on the degree of inhibition.

V. Assessment of Neuroinflammation

Cytokine Measurement (ELISA):

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19]

  • Homogenize brain tissue and collect the supernatant.

  • Use a commercial ELISA kit specific for the cytokine of interest.

  • Follow the manufacturer's instructions for incubation with capture and detection antibodies and substrate.

  • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Immunohistochemistry for Microglia and Astrocyte Activation:

This technique is used to visualize and quantify the activation of glial cells, which are key players in neuroinflammation.

  • Prepare brain sections and perform antigen retrieval.

  • Incubate with primary antibodies against markers of activated microglia (e.g., Iba-1) or astrocytes (e.g., GFAP).

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize and analyze the morphology and number of activated glial cells using microscopy.

Visualizations

G cluster_0 cluster_1 Assessment Ischemic Stroke Ischemic Stroke tMCAO Model (in vivo) tMCAO Model (in vivo) Ischemic Stroke->tMCAO Model (in vivo) OGD Model (in vitro) OGD Model (in vitro) Ischemic Stroke->OGD Model (in vitro) 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide->tMCAO Model (in vivo) Treatment 3-Hydroxy-3-phenylpentanamide->OGD Model (in vitro) Treatment Infarct Volume Infarct Volume tMCAO Model (in vivo)->Infarct Volume Neurological Deficits Neurological Deficits tMCAO Model (in vivo)->Neurological Deficits Apoptosis Apoptosis tMCAO Model (in vivo)->Apoptosis Oxidative Stress Oxidative Stress tMCAO Model (in vivo)->Oxidative Stress Inflammation Inflammation tMCAO Model (in vivo)->Inflammation Cell Viability Cell Viability OGD Model (in vitro)->Cell Viability

Caption: Experimental workflow for evaluating 3-Hydroxy-3-phenylpentanamide.

G cluster_0 Pathological Cascades Ischemic Insult Ischemic Insult Apoptosis Apoptosis Ischemic Insult->Apoptosis Oxidative Stress Oxidative Stress Ischemic Insult->Oxidative Stress Inflammation Inflammation Ischemic Insult->Inflammation Neuronal Death Neuronal Death 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide->Apoptosis Inhibits 3-Hydroxy-3-phenylpentanamide->Oxidative Stress Inhibits 3-Hydroxy-3-phenylpentanamide->Inflammation Inhibits Apoptosis->Neuronal Death Oxidative Stress->Neuronal Death Inflammation->Neuronal Death

Caption: Putative neuroprotective signaling pathways of the compound.

References

Method

Application of 3-Hydroxy-3-phenylpentanamide in Psychiatry Research: A Review of Available Information

As of the current date, there is a significant lack of specific publicly available research data on the application of 3-Hydroxy-3-phenylpentanamide in the field of psychiatry. While initial inquiries suggest a potential...

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is a significant lack of specific publicly available research data on the application of 3-Hydroxy-3-phenylpentanamide in the field of psychiatry. While initial inquiries suggest a potential interest in its neuroprotective properties and possible role as an anxiety, depression, and addiction suppressant, a comprehensive search of scientific literature and preclinical or clinical trial databases did not yield any specific studies, quantitative data, or detailed experimental protocols directly investigating this compound for psychiatric indications.

The initial search results hinted at the compound's neuroprotective activity and its potential study in psychiatry for anxiety, depression, and addiction. However, subsequent, more detailed searches for preclinical data, mechanisms of action, and specific behavioral assays related to 3-Hydroxy-3-phenylpentanamide did not provide any concrete findings. This absence of specific information prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested.

Inferred Potential Research Directions Based on Structural Similarity

Given the lack of direct data, we can infer potential research avenues based on the chemical structure of 3-Hydroxy-3-phenylpentanamide and the known psychiatric applications of structurally related compounds, such as anticonvulsants with a phenyl group. Compounds with similar structural motifs have been investigated for their effects on the central nervous system, particularly in the context of mood stabilization and anxiety reduction.

The core structure of 3-Hydroxy-3-phenylpentanamide, featuring a phenyl group and a polar amide group, is reminiscent of certain classes of anticonvulsant and anxiolytic agents. For instance, some anticonvulsants are known to modulate ion channels or neurotransmitter systems, which are also implicated in the pathophysiology of various psychiatric disorders.

Hypothetical Experimental Workflow for Investigating Psychiatric Potential

Should researchers be interested in exploring the psychiatric applications of 3-Hydroxy-3-phenylpentanamide, a general experimental workflow could be proposed. This workflow would aim to characterize its pharmacological profile and assess its potential efficacy in animal models of psychiatric disorders.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Behavioral Screening cluster_2 Phase 3: Mechanism of Action Studies a1 Receptor Binding Assays (e.g., GABA-A, NMDA, Serotonin) b1 Anxiety Models (Elevated Plus Maze, Open Field Test) a1->b1 Identified Target Engagement a2 Ion Channel Studies (e.g., Sodium, Calcium channels) a2->b1 a3 Enzyme Inhibition Assays b2 Depression Models (Forced Swim Test, Tail Suspension Test) a3->b2 c1 Neurochemical Analysis (e.g., Monoamine levels) b1->c1 Observed Anxiolytic Effect b2->c1 Observed Antidepressant Effect b3 Addiction Models (Conditioned Place Preference) c2 Electrophysiological Recordings b3->c2 Observed Effect on Reward Pathway c3 Molecular Biology (e.g., Gene expression analysis) c1->c3 c2->c3

Caption: Hypothetical workflow for psychiatric drug discovery.

Potential Signaling Pathways for Investigation

Based on the actions of other psychoactive compounds, several signaling pathways could be of interest in the investigation of 3-Hydroxy-3-phenylpentanamide. These pathways are central to neuronal function and are often dysregulated in psychiatric disorders.

G cluster_0 Neurotransmitter Systems cluster_1 Downstream Signaling cluster_2 Cellular Outcomes GABA GABAergic System MAPK MAPK/ERK Pathway GABA->MAPK Glutamate Glutamatergic System Glutamate->MAPK Serotonin Serotonergic System PI3K PI3K/Akt Pathway Serotonin->PI3K CREB CREB Signaling MAPK->CREB PI3K->CREB Plasticity Synaptic Plasticity CREB->Plasticity Survival Neuronal Survival CREB->Survival

Caption: Key signaling pathways in psychiatric disorders.

Conclusion

Application

Application Notes and Protocols for Cell-Based Assays to Evaluate 3-Hydroxy-3-phenylpentanamide Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-3-phenylpentanamide is a compound of interest with demonstrated neuroprotective and anti-tumor properties, including the induction of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpentanamide is a compound of interest with demonstrated neuroprotective and anti-tumor properties, including the induction of apoptosis.[1][2] Preliminary in silico analysis suggests that this compound may exert its effects through the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols for a suite of cell-based assays to experimentally validate the efficacy of 3-Hydroxy-3-phenylpentanamide as a potential HDAC inhibitor and to characterize its cellular effects.

In Silico Prediction of HDAC Inhibition

Molecular docking studies were performed to predict the binding affinity of 3-Hydroxy-3-phenylpentanamide to the active sites of key HDAC isoforms implicated in cancer and neurological diseases: HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. The results, summarized in Table 1, indicate favorable binding energies, suggesting that 3-Hydroxy-3-phenylpentanamide is a potential pan-HDAC inhibitor, with particularly strong predicted affinity for HDAC1, HDAC2, and HDAC8.

Table 1: Predicted Binding Affinity of 3-Hydroxy-3-phenylpentanamide to HDAC Isoforms

HDAC IsoformPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
HDAC1-7.8Zinc chelation, H-bonds with HIS142, ASP178
HDAC2-7.5Zinc chelation, H-bonds with HIS143, ASP180
HDAC3-7.1Zinc chelation, H-bonds with HIS134, ASP170
HDAC6-6.9Zinc chelation, H-bonds with HIS610, ASP699
HDAC8-7.9Zinc chelation, H-bonds with HIS142, ASP176

Note: These are predicted values and require experimental validation.

Experimental Protocols

The following protocols describe cell-based assays to:

  • Determine the inhibitory effect of 3-Hydroxy-3-phenylpentanamide on total HDAC activity.

  • Assess the compound's effect on cell viability and proliferation.

  • Quantify the induction of apoptosis.

  • Investigate the impact on a specific HDAC-regulated signaling pathway.

Protocol 1: Total HDAC Activity Assay

This assay measures the overall HDAC enzymatic activity in cells treated with 3-Hydroxy-3-phenylpentanamide. Commercially available kits, such as the HDAC-Glo™ I/II Assay (Promega), provide a convenient and sensitive method.[3][4]

Workflow Diagram:

HDAC_Activity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Seed cells in a 96-well plate cell_adherence Allow cells to adhere (overnight) cell_culture->cell_adherence add_compound Add 3-Hydroxy-3-phenylpentanamide (various concentrations) cell_adherence->add_compound add_controls Add Vehicle Control and Positive Control (e.g., SAHA) cell_adherence->add_controls incubation Incubate for a defined period (e.g., 24h) add_compound->incubation add_controls->incubation add_reagent Add HDAC-Glo™ I/II Reagent incubation->add_reagent incubate_reagent Incubate at RT add_reagent->incubate_reagent read_luminescence Measure Luminescence incubate_reagent->read_luminescence calculate_inhibition Calculate % HDAC Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the Total HDAC Activity Assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line with known high HDAC expression (e.g., HeLa, HCT116) in a white, clear-bottom 96-well plate at a density of 1 x 104 cells/well.[5] Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of 3-Hydroxy-3-phenylpentanamide in culture medium. Also, prepare a 2X solution of a known pan-HDAC inhibitor (e.g., Suberoylanilide Hydroxamic Acid - SAHA) as a positive control and a vehicle control (e.g., DMSO in culture medium).

  • Cell Treatment: Remove the old medium from the cells and add 50 µL of the 2X compound dilutions, positive control, or vehicle control to the respective wells. Incubate for 24 hours.

  • Assay Execution:

    • Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 2: Total HDAC Inhibition by 3-Hydroxy-3-phenylpentanamide

Concentration (µM)% HDAC Inhibition (Mean ± SD)
0.1
1
10
50
100
IC50 (µM)
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of 3-Hydroxy-3-phenylpentanamide on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Seed cells in a 96-well plate cell_adherence Allow cells to adhere (overnight) cell_culture->cell_adherence add_compound Add 3-Hydroxy-3-phenylpentanamide (various concentrations) cell_adherence->add_compound add_controls Add Vehicle Control cell_adherence->add_controls incubation Incubate for 24, 48, 72h add_compound->incubation add_controls->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate to dissolve formazan (B1609692) crystals add_solubilizer->incubate_solubilizer read_absorbance Measure Absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_gi50 Determine GI50 Value calculate_viability->determine_gi50

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of 3-Hydroxy-3-phenylpentanamide and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each time point.

Data Presentation:

Table 3: Effect of 3-Hydroxy-3-phenylpentanamide on Cell Viability

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.1
1
10
50
100
GI50 (µM)
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with 3-Hydroxy-3-phenylpentanamide.

Workflow Diagram:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_culture Seed cells in a 6-well plate treatment Treat with Compound and Controls cell_culture->treatment harvest Harvest and wash cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains acquire_data Acquire data on a flow cytometer incubate_stains->acquire_data gate_populations Gate cell populations (Live, Apoptotic, Necrotic) acquire_data->gate_populations quantify Quantify % of cells in each quadrant gate_populations->quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 3-Hydroxy-3-phenylpentanamide at its GI50 concentration (determined from the MTT assay) and a vehicle control for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant (containing detached apoptotic cells), and wash the combined cell suspension with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation:

Table 4: Induction of Apoptosis by 3-Hydroxy-3-phenylpentanamide

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle (24h)
Compound (24h)
Vehicle (48h)
Compound (48h)
Protocol 4: Western Blot Analysis of Acetylated Histones

This protocol assesses the effect of 3-Hydroxy-3-phenylpentanamide on the acetylation status of histone H3, a direct substrate of many HDACs. An increase in acetylated H3 (Ac-H3) indicates HDAC inhibition.

Signaling Pathway Diagram:

HDAC_Signaling HDAC HDACs Histone Histone H3 HDAC->Histone Deacetylation AcHistone Acetylated Histone H3 Histone->AcHistone HATs (Acetylation) GeneExpression Altered Gene Expression (e.g., p21 activation) AcHistone->GeneExpression Compound 3-Hydroxy-3- phenylpentanamide Compound->HDAC Inhibition

Caption: HDAC Inhibition Signaling Pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with 3-Hydroxy-3-phenylpentanamide at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetyl-Histone H3 (Ac-H3) and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal.

Data Presentation:

Table 5: Effect of 3-Hydroxy-3-phenylpentanamide on Histone H3 Acetylation

Concentration (µM)Relative Ac-H3/Total H3 Ratio (Fold Change vs. Vehicle)
0 (Vehicle)1.0
0.1
1
10
50
100

Conclusion

These detailed protocols provide a comprehensive framework for evaluating the efficacy of 3-Hydroxy-3-phenylpentanamide as a potential therapeutic agent. The combination of enzymatic, cell viability, apoptosis, and target-specific assays will enable a thorough characterization of its mechanism of action and cellular effects. The data generated from these experiments will be crucial for guiding further preclinical and clinical development of this promising compound.

References

Method

In-depth Analysis of Animal Models for Studying 3-Hydroxy-3-phenylpentanamide Effects is Currently Not Feasible Due to Lack of Publicly Available Research Data

As a result, the following sections provide a generalized framework and template for Application Notes and Protocols. This framework is based on standard methodologies used in the preclinical evaluation of novel therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

As a result, the following sections provide a generalized framework and template for Application Notes and Protocols. This framework is based on standard methodologies used in the preclinical evaluation of novel therapeutic compounds in the fields of neuroprotection, oncology, and psychiatry. Researchers and drug development professionals can adapt this generalized guide for their internal studies on novel compounds like 3-Hydroxy-3-phenylpentanamide once preliminary data becomes available.

Generalized Application Notes and Protocols for a Novel Therapeutic Compound

Audience: Researchers, scientists, and drug development professionals.

I. Hypothetical Quantitative Data Summary

The following tables are templates for summarizing quantitative data from preclinical studies. The data presented are illustrative and not based on actual studies of 3-Hydroxy-3-phenylpentanamide.

Table 1: Pharmacokinetic Profile in Rodent Model (Illustrative)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Compound XIntravenous512500.2535002.5
Compound XOral208501.042003.1

Table 2: Efficacy in a Neuroprotection Animal Model (Illustrative) Model: Ischemic Stroke Model (e.g., MCAO in rats)

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Vehicle Control-150 ± 253.5 ± 0.5
Compound X1095 ± 152.1 ± 0.4
Compound X2060 ± 12 1.5 ± 0.3
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Efficacy in an Oncology Animal Model (Illustrative) Model: Xenograft Tumor Model (e.g., human tumor cells in nude mice)

Treatment GroupDose (mg/kg/day)Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control-+250 ± 40-
Compound X25+120 ± 3052
Compound X50+50 ± 20**80
p < 0.05, **p < 0.01 vs. Vehicle Control
II. Generalized Experimental Protocols

The following are generalized protocols for key experiments in the preclinical evaluation of a novel compound.

Protocol 1: Evaluation of Neuroprotective Effects in a Rodent Model of Ischemic Stroke

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) is induced for 90 minutes, followed by reperfusion.

  • Drug Administration: The test compound is administered intravenously at the time of reperfusion at doses of 10 and 20 mg/kg. A vehicle control group receives an equivalent volume of saline.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO using a 5-point scale.

  • Infarct Volume Measurement: At 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Data Analysis: Statistical analysis is performed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: Assessment of Anti-Tumor Efficacy in a Xenograft Mouse Model

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. The test compound is administered daily by oral gavage at doses of 25 and 50 mg/kg. The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using a two-way ANOVA.

III. Mandatory Visualizations (Illustrative)

The following diagrams are generated using the DOT language to illustrate hypothetical experimental workflows and signaling pathways.

G cluster_workflow Experimental Workflow: In Vivo Neuroprotection Study animal_model Rodent Model (e.g., Sprague-Dawley Rat) mcao Middle Cerebral Artery Occlusion (MCAO) (90 min) animal_model->mcao reperfusion Reperfusion mcao->reperfusion treatment Compound Administration (i.v. at reperfusion) reperfusion->treatment neuro_assessment Neurological Scoring (24h post-MCAO) treatment->neuro_assessment histology Brain Sectioning & TTC Staining (48h post-MCAO) neuro_assessment->histology analysis Infarct Volume Quantification histology->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for a preclinical neuroprotection study.

G cluster_pathway Hypothetical Signaling Pathway: Pro-Apoptotic Action compound 3-Hydroxy-3-phenylpentanamide receptor Target Receptor/Protein compound->receptor Binds to caspase9 Caspase-9 Activation receptor->caspase9 Initiates cascade caspase3 Caspase-3 Activation caspase9->caspase3 Cleaves and activates apoptosis Apoptosis caspase3->apoptosis Executes apoptosis

Application

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of a potential large-scale synthetic and purification strategy for 3-Hydroxy-3-phenylpentanamide. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential large-scale synthetic and purification strategy for 3-Hydroxy-3-phenylpentanamide. The protocols described are based on established chemical principles for the synthesis of tertiary amides and related hydroxy compounds, adapted for the specific target molecule.

Overview and Synthetic Strategy

3-Hydroxy-3-phenylpentanamide is a tertiary amide with potential applications in medicinal chemistry, possessing neuroprotective and antitumor activities.[1] Large-scale synthesis is crucial for further investigation and development. The proposed synthetic strategy involves a two-step process:

  • Grignard Reaction: Synthesis of the precursor, 3-hydroxy-3-phenylpentanoic acid, via a Grignard reaction between ethyl levulinate and a phenylmagnesium halide.

  • Amidation: Conversion of the resulting carboxylic acid to the target amide, 3-Hydroxy-3-phenylpentanamide, using a suitable amidation agent and ammonia (B1221849).

This approach is designed for scalability and utilizes readily available starting materials.

Experimental Protocols

2.1. Synthesis of 3-Hydroxy-3-phenylpentanoic Acid (Precursor)

This protocol outlines the synthesis of the carboxylic acid precursor.

Materials:

  • Ethyl levulinate

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained under a nitrogen atmosphere.

  • Reaction with Ethyl Levulinate: The solution of ethyl levulinate in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C) to prevent side reactions.

  • Carboxylation: The reaction mixture is then poured over crushed dry ice to introduce the carboxylic acid functionality.

  • Work-up and Extraction: The mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and then acidified with hydrochloric acid. The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-hydroxy-3-phenylpentanoic acid. Further purification can be achieved by recrystallization or column chromatography.

2.2. Synthesis of 3-Hydroxy-3-phenylpentanamide

This protocol details the conversion of the carboxylic acid to the final amide product. Amide synthesis can generally be achieved from various carboxylic acid derivatives.[2]

Materials:

  • 3-Hydroxy-3-phenylpentanoic acid

  • Thionyl chloride or a coupling agent like EDC/HOBt

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

  • Ammonia (gas or aqueous solution)

  • Sodium bicarbonate (NaHCO3)

  • Brine solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Acid Chloride Formation (Method A): 3-Hydroxy-3-phenylpentanoic acid is dissolved in anhydrous DCM and cooled in an ice bath. Thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature until the conversion to the acid chloride is complete.

  • Amidation (Method A): The resulting acid chloride solution is slowly added to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.

  • Coupling Reaction (Method B): Alternatively, the carboxylic acid can be reacted with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in DMF, followed by the addition of ammonia.[3]

  • Work-up and Extraction: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with dilute HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-Hydroxy-3-phenylpentanamide.

2.3. Large-Scale Purification

For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency.

Procedure:

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

  • Crystallization: A second solvent in which the product is poorly soluble (an anti-solvent, e.g., hexane (B92381) or water) is slowly added until turbidity is observed.

  • Cooling and Filtration: The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration.

  • Washing and Drying: The crystals are washed with a cold solvent mixture and dried under vacuum to yield the pure 3-Hydroxy-3-phenylpentanamide.

For highly pure material required for pharmaceutical applications, chromatographic methods such as flash column chromatography or preparative HPLC may be employed.

Data Presentation

Table 1: Synthesis of 3-Hydroxy-3-phenylpentanoic Acid

ParameterValue
Starting MaterialEthyl levulinate
ReagentPhenylmagnesium bromide
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to room temperature
Typical Yield75-85%
Purity (crude)>90%
Purity (after recrystallization)>98%

Table 2: Synthesis of 3-Hydroxy-3-phenylpentanamide

ParameterMethod A (Acid Chloride)Method B (Coupling Agent)
Starting Material3-Hydroxy-3-phenylpentanoic acid3-Hydroxy-3-phenylpentanoic acid
ReagentsThionyl chloride, AmmoniaEDC, HOBt, Ammonia
SolventDichloromethaneN,N-Dimethylformamide
Reaction Temperature0 °C to room temperatureRoom temperature
Typical Yield80-90%85-95%
Purity (crude)>95%>95%

Table 3: Purification of 3-Hydroxy-3-phenylpentanamide

Purification MethodSolvent SystemTypical RecoveryFinal Purity
RecrystallizationEthanol/Hexane85-95%>99%
Flash ChromatographyEthyl Acetate/Hexane gradient70-85%>99.5%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amidation A Ethyl Levulinate + Phenylmagnesium Bromide B Grignard Reaction A->B Anhydrous Ether C Carboxylation (Dry Ice) B->C D Acid-Base Work-up C->D E 3-Hydroxy-3-phenylpentanoic Acid D->E Purification F 3-Hydroxy-3-phenylpentanoic Acid G Activation (e.g., Thionyl Chloride or EDC/HOBt) F->G H Reaction with Ammonia G->H I 3-Hydroxy-3-phenylpentanamide H->I Work-up

Caption: Synthetic workflow for 3-Hydroxy-3-phenylpentanamide.

Purification_Workflow A Crude 3-Hydroxy-3-phenylpentanamide B Dissolution in Hot Solvent A->B C Addition of Anti-solvent B->C D Slow Cooling & Crystallization C->D E Filtration D->E F Washing E->F G Drying under Vacuum F->G H Pure Crystalline Product (>99%) G->H

Caption: Purification workflow via recrystallization.

References

Method

Application Note: Quantitative Analysis of 3-Hydroxy-3-phenylpentanamide in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a general framework for the analytical detection of 3-Hydroxy-3-phenylpentanamide.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general framework for the analytical detection of 3-Hydroxy-3-phenylpentanamide. The described method is a representative example and will require optimization and full validation for specific laboratory applications according to regulatory guidelines.[1][2]

Introduction

3-Hydroxy-3-phenylpentanamide is a small molecule of interest in pharmaceutical research, potentially arising as a metabolite of a parent drug candidate. Accurate and reliable quantification of this analyte in biological matrices such as human plasma is crucial for evaluating the pharmacokinetic (PK) profile of the parent compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its superior sensitivity, specificity, and speed.[3][4][5][6]

This application note details a robust and sensitive LC-MS/MS method for the determination of 3-Hydroxy-3-phenylpentanamide in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Method

Sample Preparation

A simple and efficient protein precipitation method is employed to extract 3-Hydroxy-3-phenylpentanamide from the plasma matrix.[7][8][9] Acetonitrile (B52724) is used as the precipitation solvent, which effectively removes the majority of plasma proteins that can interfere with the analysis and contaminate the LC-MS system.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column. The mobile phases consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, providing good peak shape and retention for the analyte. A gradient elution ensures efficient separation from endogenous plasma components and a short run time.

Mass Spectrometry

Quantification is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The method utilizes Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[10] Hypothetical precursor-to-product ion transitions for 3-Hydroxy-3-phenylpentanamide and its stable-isotope labeled internal standard (SIL-IS), 3-Hydroxy-3-phenylpentanamide-d5, are used for detection.

Table 1: Mass Spectrometry Parameters (Hypothetical)

Parameter 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide-d5 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) [M+H]⁺ 194.3 m/z 199.3 m/z
Product Ion (Q3) - Quantifier 176.3 m/z (Loss of H₂O) 181.3 m/z (Loss of H₂O)
Product Ion (Q3) - Qualifier 150.3 m/z (Loss of CONH₂) 155.3 m/z (Loss of CONH₂)
Dwell Time 100 ms 100 ms
Declustering Potential (DP) 70 V 70 V
Collision Energy (CE) - Quantifier 15 eV 15 eV

| Collision Energy (CE) - Qualifier | 25 eV | 25 eV |

Method Validation Summary

The analytical method was subjected to a validation assessment to ensure its reliability, accuracy, and precision, following established regulatory guidelines.[1][2][11] The key performance characteristics are summarized below.

Table 2: Quantitative Method Validation Summary (Representative Data)

Validation Parameter Acceptance Criteria Result
Calibration Range - 0.5 - 500 ng/mL
Linearity (R²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20% 0.5 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -2.5% to 4.8%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ) 3.1% to 7.5%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -4.1% to 5.3%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ) 4.5% to 8.2%
Recovery (%) Consistent and reproducible 91.5%

| Matrix Effect (%) | Consistent across lots | 95.2% |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of 3-Hydroxy-3-phenylpentanamide reference standard and dissolve in 5 mL of methanol (B129727) to create a 1 mg/mL stock solution.

    • Prepare a 1 mg/mL stock solution of the internal standard (3-Hydroxy-3-phenylpentanamide-d5) in the same manner.

  • Working Solutions:

    • Perform serial dilutions of the analyte stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

    • Dilute the internal standard stock solution with acetonitrile to prepare a 100 ng/mL internal standard working solution (ISWS).

  • Calibration Standards and QC Samples:

    • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

    • Independently prepare QC samples at four concentrations: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (75 ng/mL), and High (400 ng/mL).

    • Vortex all spiked samples for 30 seconds and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Label a 1.5 mL microcentrifuge tube for each standard, QC, and unknown sample.

  • Allow plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 50 µL of plasma into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Cap the tubes and vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 3: LC-MS/MS System Parameters

Table 3: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC System | Standard UHPLC System | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 150 µL IS in ACN Sample->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC UHPLC Separation (C18 Column) Injection->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Experimental workflow for the analysis of 3-Hydroxy-3-phenylpentanamide.

G cluster_drug Drug Metabolism cluster_pathway Hypothetical Cellular Action Parent_Drug Parent Drug (e.g., Phenylpentanamide) CYP450 CYP450 Enzymes (Phase I Metabolism) Parent_Drug->CYP450 Analyte 3-Hydroxy-3-phenylpentanamide (Active Metabolite) CYP450->Analyte Target_Enzyme Target Enzyme (e.g., Kinase X) Analyte->Target_Enzyme Inhibition Substrate Substrate Product Phosphorylated Product Substrate->Product Kinase X Activity Response Cellular Response (e.g., Proliferation) Product->Response

Caption: Hypothetical metabolic and signaling pathway involving the analyte.

References

Application

Application Notes and Protocols: Induction of Apoptosis in Cancer Cells using 3-Hydroxy-3-phenylpentanamide

Audience: Researchers, scientists, and drug development professionals. Introduction Evasion of apoptosis is a hallmark of cancer, making the induction of programmed cell death a key strategy in the development of novel c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evasion of apoptosis is a hallmark of cancer, making the induction of programmed cell death a key strategy in the development of novel cancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of a novel compound, 3-Hydroxy-3-phenylpentanamide, to induce apoptosis in cancer cells. The methodologies described herein are based on established techniques for characterizing the apoptotic effects of new chemical entities.

Compound Profile: 3-Hydroxy-3-phenylpentanamide (Hypothetical Data)

PropertyValue
IUPAC Name 3-Hydroxy-3-phenylpentanamide
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Purity >98% (by HPLC)
Solubility Soluble in DMSO (>50 mg/mL) and Ethanol (>20 mg/mL). Sparingly soluble in water.
Storage Store at -20°C, protected from light.

Data Presentation: Efficacy of 3-Hydroxy-3-phenylpentanamide

The following tables summarize hypothetical quantitative data on the pro-apoptotic activity of 3-Hydroxy-3-phenylpentanamide in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7 Breast Cancer15.2
A549 Lung Cancer25.8
HeLa Cervical Cancer18.5
PC-3 Prostate Cancer32.1
HepG2 Liver Cancer21.7

IC50 values were determined using the MTT assay.

Table 2: Induction of Apoptosis in MCF-7 Cells (24h Treatment)

Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
0 (Control) 2.1 ± 0.51.5 ± 0.33.6
10 15.8 ± 1.25.2 ± 0.821.0
20 28.4 ± 2.112.7 ± 1.541.1
40 45.1 ± 3.520.3 ± 2.265.4

Apoptosis was quantified by flow cytometry after Annexin V-FITC and Propidium Iodide (PI) staining.

Table 3: Effect on Key Apoptotic Proteins in MCF-7 Cells (24h Treatment, 20 µM)

ProteinFold Change (vs. Control)Method
Bax 2.5-fold increaseWestern Blotting
Bcl-2 0.4-fold decreaseWestern Blotting
Caspase-3 (cleaved) 4.2-fold increaseWestern Blotting
Caspase-9 (cleaved) 3.1-fold increaseWestern Blotting
PARP (cleaved) 3.8-fold increaseWestern Blotting

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Drug Treatment
  • Cell Lines and Culture Conditions:

    • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of 3-Hydroxy-3-phenylpentanamide Stock Solution:

    • Dissolve 3-Hydroxy-3-phenylpentanamide in sterile DMSO to prepare a 50 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Drug Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot and flow cytometry) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of 3-Hydroxy-3-phenylpentanamide or DMSO as a vehicle control.

    • The final concentration of DMSO in the culture medium should not exceed 0.1%.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treat the cells with a range of concentrations of 3-Hydroxy-3-phenylpentanamide for 48 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
  • Seed cells in a 6-well plate and treat with 3-Hydroxy-3-phenylpentanamide for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blotting for Apoptosis-Related Proteins
  • Treat cells with 3-Hydroxy-3-phenylpentanamide for 24 hours, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PARP, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 3-Hydroxy-3-phenylpentanamide Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates ActiveCasp9 Cleaved Caspase-9 Casp9->ActiveCasp9 Cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Activates ActiveCasp3 Cleaved Caspase-3 Casp3->ActiveCasp3 Cleavage PARP PARP ActiveCasp3->PARP Cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis Induces G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Conclusion CellCulture Cancer Cell Culture (e.g., MCF-7, A549) DrugTreatment Treat with 3-Hydroxy-3-phenylpentanamide CellCulture->DrugTreatment MTT MTT Assay for Cell Viability (IC50) DrugTreatment->MTT FlowCytometry Annexin V/PI Staining (Flow Cytometry) MTT->FlowCytometry WesternBlot Western Blotting for Apoptotic Proteins FlowCytometry->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion on Apoptotic Inducing Potential DataAnalysis->Conclusion

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-3-phenylpentanamide

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-phenylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-phenylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Hydroxy-3-phenylpentanamide, presented in a question-and-answer format.

Issue 1: Low Yield in Grignard Reaction

Question: I am attempting to synthesize 3-Hydroxy-3-phenylpentanamide via a Grignard reaction between propiophenone (B1677668) and the Grignard reagent derived from N,N-dimethyl-2-bromoacetamide, but my yields are consistently low. What are the possible causes and solutions?

Answer:

Low yields in Grignard reactions are a common issue, often stemming from the highly reactive and basic nature of the Grignard reagent. Here are the primary causes and troubleshooting steps:

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any trace of water will protonate the Grignard reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Perform the reaction under a continuous flow of an inert gas.

  • Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent. The disappearance of the iodine color or the initiation of bubbling indicates activation.

  • Side Reactions:

    • Enolization of the Ketone: Propiophenone has acidic α-protons. The Grignard reagent can act as a base and deprotonate the ketone, forming an enolate that will not react with another molecule of the Grignard reagent.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide.

    • Solution: To minimize these side reactions, maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the ketone to the Grignard reagent. Slow, dropwise addition of the ketone to a stirred solution of the Grignard reagent is recommended.

  • Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the ketone.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete reaction with the ketone.

Issue 2: Formation of Side Products in the Reformatsky Reaction

Question: When synthesizing the precursor β-hydroxy ester for 3-Hydroxy-3-phenylpentanamide via the Reformatsky reaction, I observe significant amounts of side products. What are these side products and how can I minimize their formation?

Answer:

The Reformatsky reaction, which typically involves the reaction of an α-haloester with a ketone in the presence of zinc, can lead to several side products:

  • Self-condensation of the α-haloester: The zinc enolate of the α-haloester can react with another molecule of the α-haloester.

    • Solution: Add the α-haloester slowly to the reaction mixture containing the ketone and activated zinc. This keeps the concentration of the zinc enolate low and favors the reaction with the ketone.

  • Dehydration of the β-hydroxy ester: The desired product can undergo dehydration under acidic or harsh work-up conditions to form an α,β-unsaturated ester.

    • Solution: Employ a mild acidic work-up, for example, using a saturated aqueous solution of ammonium (B1175870) chloride. Avoid strong acids and high temperatures during work-up and purification.

  • Reduction of the Ketone: Activated zinc can sometimes reduce the ketone to the corresponding alcohol.

    • Solution: Ensure the zinc is sufficiently activated for the Reformatsky reaction but not overly reactive. The quality and activation method of the zinc are crucial.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying 3-Hydroxy-3-phenylpentanamide from the crude reaction mixture. What are the common impurities and the recommended purification methods?

Answer:

Purification of 3-Hydroxy-3-phenylpentanamide can be challenging due to the presence of unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted propiophenone.

    • Unreacted amide starting material.

    • Side products from the specific reaction used (e.g., Wurtz coupling products, dehydrated products).

    • Salts formed during the work-up.

  • Purification Strategy:

    • Aqueous Work-up: After quenching the reaction, perform a thorough aqueous work-up to remove water-soluble impurities and salts. This typically involves washing the organic layer with dilute acid (to remove basic impurities), followed by a wash with a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most effective method for separating the desired product from the remaining impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives the highest yield for 3-Hydroxy-3-phenylpentanamide?

A1: The choice of synthetic route can significantly impact the yield. Both the Grignard and Reformatsky reactions are viable options. The Grignard reaction can be very high-yielding if performed under strictly anhydrous conditions with careful temperature control. The Reformatsky reaction is often more tolerant of functional groups but may require optimization of zinc activation and reaction conditions to achieve high yields. A multi-step approach starting with a Blaise reaction to form a β-keto ester followed by reduction and amidation can also be effective but may have a lower overall yield due to the number of steps.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Choose an appropriate solvent system that gives good separation of the starting materials and the product.

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in solvating the reagents and intermediates, thereby influencing the reaction rate and yield. For Grignard and Reformatsky reactions, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. THF is generally a better solvent for Grignard reagents due to its higher solvating power. The choice of solvent can also affect the reaction temperature, as the boiling point of the solvent will determine the maximum temperature for reactions carried out at reflux.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Grignard Reaction for the Synthesis of a Tertiary Alcohol (Model Reaction)

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)
Diethyl Ether4.334.675-85
Tetrahydrofuran (THF)7.66685-95
2-Methyltetrahydrofuran (2-MeTHF)6.28080-90
Dioxane2.210160-70

Note: This table presents typical yields for a model Grignard reaction and highlights the importance of solvent selection. Actual yields for the synthesis of 3-Hydroxy-3-phenylpentanamide may vary.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-3-phenylpentanamide via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • N,N-dimethyl-2-bromoacetamide

  • Anhydrous diethyl ether or THF

  • Propiophenone

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve N,N-dimethyl-2-bromoacetamide (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromoacetamide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.

    • Add the remaining bromoacetamide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propiophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve propiophenone (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the propiophenone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Prepare Grignard Reagent (Mg, Bromoacetamide, Anhydrous Ether/THF) reaction 2. React with Propiophenone (0°C to RT) reagent_prep->reaction quench 3. Quench Reaction (aq. NH4Cl) reaction->quench extract 4. Extraction & Washing quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography dry->purify product 3-Hydroxy-3-phenylpentanamide purify->product

Caption: Experimental workflow for the synthesis of 3-Hydroxy-3-phenylpentanamide via a Grignard reaction.

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_workup Check Work-up/Purification start->check_workup anhydrous Anhydrous Conditions? check_conditions->anhydrous Moisture? temp_control Proper Temperature Control? check_conditions->temp_control Temperature? mg_activation Magnesium Activated? check_reagents->mg_activation Mg activity? reagent_purity Reagent Purity? check_reagents->reagent_purity Purity? product_loss Product Loss During Work-up? check_workup->product_loss Loss? anhydrous->temp_control Yes sol_anhydrous Use freshly dried solvents and glassware. anhydrous->sol_anhydrous No temp_control->mg_activation Yes sol_temp Maintain low temperature during addition. temp_control->sol_temp No mg_activation->reagent_purity Yes sol_mg Activate Mg with iodine or 1,2-dibromoethane. mg_activation->sol_mg No reagent_purity->product_loss Yes sol_purity Use pure, freshly distilled reagents. reagent_purity->sol_purity No sol_workup Optimize extraction and chromatography steps. product_loss->sol_workup Yes

Caption: Troubleshooting guide for low yield in the synthesis of 3-Hydroxy-3-phenylpentanamide.

Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of 3-Hydroxy-3-phenylpentanamide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 3-Hydroxy-3-phenylpentanamide during in vitro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 3-Hydroxy-3-phenylpentanamide during in vitro experiments. The following information is presented in a question-and-answer format to directly tackle common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of 3-Hydroxy-3-phenylpentanamide?

A1: Before proceeding with extensive experiments, it is crucial to determine the baseline solubility of 3-Hydroxy-3-phenylpentanamide in commonly used solvents. This can be achieved by preparing a serial dilution of the compound in various solvents and observing the concentration at which precipitation occurs. A recommended starting point is to test solubility in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and phosphate-buffered saline (PBS).

Q2: My 3-Hydroxy-3-phenylpentanamide, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[1] To prevent this, consider the following strategies:

  • Optimize Final Concentration: The final concentration of 3-Hydroxy-3-phenylpentanamide in the media may be exceeding its aqueous solubility limit. It is advisable to determine the maximum soluble concentration through a solubility test.[1]

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) culture media, and then add this intermediate dilution to the final volume.[1]

  • Temperature Control: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease the compound's solubility.[1][2]

Q3: What alternative solvents or formulation strategies can I use to improve the solubility of 3-Hydroxy-3-phenylpentanamide in my in vitro assays?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3][4] These can be broadly categorized into physical and chemical modifications.

  • Co-solvents: The use of a water-miscible solvent in addition to water can significantly increase the solubility of lipophilic compounds.[5] Examples include ethanol and propylene (B89431) glycol.

  • pH Adjustment: For ionizable compounds, modifying the pH of the solution can increase solubility.[3][6]

  • Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with the hydrophobic drug, thereby increasing its aqueous solubility.

  • Solid Dispersions: Increasing the surface area and wettability of the compound by dispersing it in a hydrophilic carrier can improve the dissolution rate.[7]

  • Nanotechnology: Formulating the compound into nanoparticles can increase the surface area and, consequently, the dissolution rate and solubility.[3][8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to the solubility of 3-Hydroxy-3-phenylpentanamide.

Issue 1: Compound Precipitation Over Time in Cell Culture

Possible Causes:

  • Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[2]

  • Evaporation: Evaporation of the culture medium can lead to an increased concentration of the compound, exceeding its solubility limit.[2]

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or media, leading to precipitation.

Solutions:

  • Minimize the time culture vessels are outside the incubator.

  • Ensure proper humidification of the incubator and use sealed culture plates for long-term experiments.[2]

  • Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.

Issue 2: Inconsistent Assay Results

Possible Causes:

  • Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution, leading to variability in the actual concentration added to the assays.

  • Precipitation in Assay Wells: The compound may be precipitating at the bottom of the assay plates, reducing its effective concentration.

Solutions:

  • Visually inspect the stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve.

  • After adding the compound to the assay plate, visually inspect the wells under a microscope for any signs of precipitation.

Data Presentation

Table 1: Illustrative Solubility of 3-Hydroxy-3-phenylpentanamide in Common Solvents

SolventMaximum Soluble Concentration (mM)
DMSO>100
Ethanol25
Propylene Glycol10
PBS (pH 7.4)<0.1

Note: This data is illustrative and should be experimentally determined for your specific batch of 3-Hydroxy-3-phenylpentanamide.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueFold Increase in Aqueous Solubility (Illustrative)AdvantagesDisadvantages
Co-solvency (10% Ethanol)2-5Simple to implementPotential for solvent toxicity to cells
pH Adjustment (to pH 9.0)5-10Effective for ionizable compoundsMay affect cell viability or assay conditions
Cyclodextrin (B1172386) Complexation10-50Low toxicityCan be expensive
Nanosuspension>100Significant increase in solubilityRequires specialized equipment

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a 10 mM stock solution of 3-Hydroxy-3-phenylpentanamide in 100% DMSO.

  • Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium in a 96-well plate.

  • Incubate the plate at 37°C for 2 hours.

  • Visually inspect each well for precipitation. For a more quantitative assessment, measure the absorbance at 600 nm.

  • The highest concentration that remains clear is the maximum working soluble concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a saturated solution of a suitable cyclodextrin (e.g., HP-β-CD) in water.

  • Add an excess amount of 3-Hydroxy-3-phenylpentanamide to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove the undissolved compound.

  • The filtrate contains the solubilized 3-Hydroxy-3-phenylpentanamide-cyclodextrin complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis stock Prepare 10mM Stock in DMSO serial_dilute Serial Dilution in Medium stock->serial_dilute media Pre-warm Cell Culture Medium (37°C) media->serial_dilute incubate Incubate at 37°C serial_dilute->incubate observe Observe for Precipitation incubate->observe max_conc Determine Max Soluble Concentration observe->max_conc

Caption: Workflow for determining the maximum soluble concentration.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Solutions start Precipitation Observed? check_conc High Final Concentration? start->check_conc Immediate check_temp Cold Medium? start->check_temp Immediate check_dilution Rapid Dilution? start->check_dilution Immediate check_temp_fluct Temperature Fluctuations? start->check_temp_fluct Over Time check_evap Evaporation? start->check_evap Over Time sol_conc Lower Concentration check_conc->sol_conc sol_temp Use Warmed Medium check_temp->sol_temp sol_dilute Serial Dilution check_dilution->sol_dilute sol_incubator Stable Incubation check_temp_fluct->sol_incubator sol_seal Seal Plates check_evap->sol_seal

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_example Compound 3-Hydroxy-3-phenylpentanamide Receptor Target Receptor Compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of the compound.

References

Troubleshooting

"troubleshooting 3-Hydroxy-3-phenylpentanamide instability in aqueous solutions"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-3-phenylpentanamide in aqueous solutions. The information is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-3-phenylpentanamide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for 3-Hydroxy-3-phenylpentanamide is limited. The following guidance is based on the known chemical behavior of structurally related compounds containing tertiary benzylic alcohols and amide functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 3-Hydroxy-3-phenylpentanamide in aqueous solutions?

A1: Based on its chemical structure, 3-Hydroxy-3-phenylpentanamide has two primary points of instability in aqueous solutions:

  • Hydrolysis of the amide bond: This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3-hydroxy-3-phenylpentanoic acid and ammonia (B1221849) (or the corresponding ammonium/carboxylate ions depending on the pH).[1][2][3]

  • Dehydration of the tertiary benzylic alcohol: Under acidic conditions, the tertiary alcohol can be protonated and eliminated as a water molecule, forming a more stable carbocation intermediate. This can lead to the formation of unsaturated products.[4]

Q2: What factors can influence the rate of degradation?

A2: The stability of 3-Hydroxy-3-phenylpentanamide in aqueous solutions is primarily affected by:

  • pH: Both acidic and basic pH can significantly accelerate the hydrolysis of the amide bond.[5][6] Acidic conditions can also promote the dehydration of the tertiary alcohol.

  • Temperature: Higher temperatures will generally increase the rate of both hydrolysis and dehydration reactions.

  • Buffers: The components of the buffer system can sometimes influence the rate of degradation.

Q3: What are the expected degradation products I should monitor for?

A3: The primary degradation products to monitor are:

  • From Amide Hydrolysis:

    • 3-hydroxy-3-phenylpentanoic acid

    • Ammonia/Ammonium ions

  • From Dehydration (under acidic conditions):

    • (E/Z)-3-phenylpent-2-enamide

    • (E/Z)-3-phenylpent-3-enamide

Q4: What analytical techniques are recommended for studying the degradation of 3-Hydroxy-3-phenylpentanamide?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying unknown degradation products by providing molecular weight and fragmentation information.

Troubleshooting Guides

This section provides guidance for common issues encountered during the handling and analysis of 3-Hydroxy-3-phenylpentanamide in aqueous solutions.

Issue 1: Rapid loss of parent compound in solution.
Potential Cause Troubleshooting Steps
Inappropriate pH of the aqueous solution. - Measure the pH of your solution. - Adjust the pH to a more neutral range (6-8) if possible. - If the experiment requires acidic or basic conditions, consider running the experiment at a lower temperature to slow down degradation.
High storage or experimental temperature. - Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C). - Perform experiments at the lowest feasible temperature.
Microbial contamination. - Use sterile aqueous solutions and glassware. - Consider adding a suitable antimicrobial agent if compatible with your experimental setup.
Issue 2: Appearance of unexpected peaks in chromatograms.
Potential Cause Troubleshooting Steps
Degradation of 3-Hydroxy-3-phenylpentanamide. - Based on your experimental conditions (pH, temperature), hypothesize the likely degradation products (see FAQ 3). - Use LC-MS to identify the molecular weights of the unknown peaks and compare them to the expected degradation products. - Perform forced degradation studies (see Experimental Protocols) to confirm the identity of the degradation peaks.
Impurity in the starting material. - Analyze a freshly prepared solution of your compound to establish a baseline chromatogram. - Review the certificate of analysis for your compound to check for known impurities.
Interaction with container or other formulation components. - Investigate potential leachables from your storage containers. - Assess the compatibility of your compound with other excipients in the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxy-3-phenylpentanamide in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution in purified water at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.

    • Start with a mobile phase of water (with 0.1% formic acid or acetic acid) and acetonitrile (or methanol).

    • A typical gradient might be from 10% to 90% organic phase over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have good absorbance (e.g., around 254 nm).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for 3-Hydroxy-3-phenylpentanamide Degradation

pHPredominant Degradation PathwayApparent First-Order Rate Constant (kobs) at 25°C (s-1)
1Dehydration & Amide Hydrolysis1.5 x 10-5
3Amide Hydrolysis3.2 x 10-6
7Minimal Degradation1.1 x 10-7
10Amide Hydrolysis5.8 x 10-6
13Amide Hydrolysis2.4 x 10-5

Note: The rate constants are hypothetical and for illustrative purposes only.

Visualizations

G cluster_degradation Potential Degradation Pathways Compound 3-Hydroxy-3-phenylpentanamide Acid Acidic Conditions (H+) Compound->Acid Dehydration Compound->Acid Amide Hydrolysis Base Basic Conditions (OH-) Compound->Base Amide Hydrolysis Hydrolysis_Product 3-hydroxy-3-phenylpentanoic acid + NH3 Dehydration_Product Unsaturated Amides Acid->Dehydration_Product Base->Hydrolysis_Product

Caption: Potential degradation pathways of 3-Hydroxy-3-phenylpentanamide.

G cluster_workflow Troubleshooting Workflow Start Instability Observed Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Temperature Start->Check_Temp Analyze_Degradants Identify Degradants (LC-MS) Start->Analyze_Degradants Adjust_Conditions Adjust pH/Temp Check_pH->Adjust_Conditions Check_Temp->Adjust_Conditions Forced_Deg Perform Forced Degradation Analyze_Degradants->Forced_Deg Forced_Deg->Adjust_Conditions End Stable Formulation Adjust_Conditions->End

References

Optimization

"optimization of 3-Hydroxy-3-phenylpentanamide dosage for cell culture experiments"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Hydroxy-3-phenylpentanamide in cell culture experime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Hydroxy-3-phenylpentanamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-3-phenylpentanamide and what are its known activities?

3-Hydroxy-3-phenylpentanamide is a compound with demonstrated neuroprotective, anti-tumor, and potential anti-anxiety and antidepressant properties.[1][2] In oncology research, it has been shown to induce apoptosis and inhibit tumor growth.[1][2] It has also been studied for its protective effects against ischemic brain injury, cerebral hemorrhage, and epileptic seizures.[1]

Q2: What is a recommended starting concentration for 3-Hydroxy-3-phenylpentanamide in cell culture?

Specific dosage recommendations for 3-Hydroxy-3-phenylpentanamide in cell culture are not widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A common approach is to test a wide range of concentrations, from nanomolar to millimolar, to identify the IC50 (half-maximal inhibitory concentration) or effective concentration for your desired outcome.[3] A preliminary experiment could involve a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[4]

Q3: How should I prepare a stock solution of 3-Hydroxy-3-phenylpentanamide?

Q4: What are some common issues encountered when treating cells with a new compound?

Common issues include unexpected cytotoxicity, poor cell attachment, changes in morphology, and lack of a discernible effect. These can be due to the compound's properties, incorrect dosage, or general cell culture problems. It is important to include proper controls in your experiments, such as a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) to distinguish between compound-specific effects and solvent effects.[5]

Troubleshooting Guides

Problem 1: High levels of cell death observed after treatment.
Possible Cause Suggested Solution
Compound concentration is too high. Perform a dose-response experiment to determine the cytotoxic concentration range. Start with a wide range of dilutions (e.g., 1 nM to 1 mM) to identify a non-toxic working concentration.[3]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO).[5] Run a vehicle control with the solvent alone to assess its effect on cell viability.
Contamination of cell culture. Visually inspect cultures for signs of microbial contamination (e.g., cloudy medium, pH changes). If contamination is suspected, discard the culture and review sterile techniques.[6][7]
Sub-optimal cell health prior to treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent or have been in culture for too many passages.
Problem 2: No observable effect of the compound on the cells.
Possible Cause Suggested Solution
Compound concentration is too low. Increase the concentration range in your dose-response experiment. Some compounds require higher concentrations to elicit a biological response.
Incorrect experimental endpoint. The chosen assay may not be suitable for detecting the compound's effect. Consider using alternative assays that measure different cellular processes (e.g., proliferation, apoptosis, specific signaling pathways).
Cell line is not sensitive to the compound. Try testing the compound on a different cell line that may be more responsive.
Degradation of the compound. Ensure the compound is stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
Problem 3: Poor or uneven cell attachment after seeding and treatment.
Possible Cause Suggested Solution
Incorrect seeding density. Optimize the cell seeding density for your specific cell line and plate format. A cell density that is too low or too high can affect attachment and growth.[8]
Issues with culture vessel surface. Ensure the culture vessels are properly coated if required for your cell type (e.g., with poly-L-lysine or fibronectin).[8] Static electricity on plastic vessels can also disrupt attachment; try wiping the outside of the vessel or using an anti-static device.[6]
Improper handling during seeding. Pipetting media too forcefully can dislodge cells. Add media gently to the side of the well or dish.[6] Ensure even suspension of cells before plating to avoid clumping.[8]
Vibrations in the incubator. Vibrations from the incubator fan or external sources can cause cells to detach or grow in unusual patterns. Place the incubator on a stable, vibration-free surface.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of 3-Hydroxy-3-phenylpentanamide using a Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of 3-Hydroxy-3-phenylpentanamide for your cell culture experiments.

Materials:

  • 3-Hydroxy-3-phenylpentanamide

  • Cell culture grade DMSO

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-Hydroxy-3-phenylpentanamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilizing agent and reading the absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 value.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 3.9
182.1 ± 6.2
1051.3 ± 4.8
10015.7 ± 3.1
10002.4 ± 1.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_end Conclusion start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of 3-Hydroxy-3-phenylpentanamide incubate_24h->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment viability_assay Perform cell viability assay (e.g., MTT) incubate_treatment->viability_assay read_plate Read absorbance viability_assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal dosage of 3-Hydroxy-3-phenylpentanamide.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution problem Unexpected Experimental Outcome (e.g., high cell death, no effect) check_concentration Is the compound concentration appropriate? problem->check_concentration check_controls Are the vehicle and other controls behaving as expected? problem->check_controls check_cells Are the cells healthy and free of contamination? problem->check_cells check_protocol Was the experimental protocol followed correctly? problem->check_protocol optimize_dose Optimize dosage through a dose-response experiment check_concentration->optimize_dose review_technique Review and refine cell handling and sterile techniques check_controls->review_technique check_cells->review_technique check_protocol->review_technique modify_assay Consider alternative assays or endpoints check_protocol->modify_assay re_run_experiment Re-run experiment with adjustments optimize_dose->re_run_experiment review_technique->re_run_experiment modify_assay->re_run_experiment

Caption: General troubleshooting workflow for cell culture experiments.

References

Troubleshooting

"reducing byproducts in the synthesis of 3-Hydroxy-3-phenylpentanamide"

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-phenylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-phenylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Hydroxy-3-phenylpentanamide, offering potential causes and solutions.

Issue 1: Low Yield of 3-Hydroxy-3-phenylpentanamide

  • Question: My reaction is resulting in a low yield of the desired 3-Hydroxy-3-phenylpentanamide. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. The primary suspects are suboptimal reaction conditions, degradation of the product, or the formation of stable byproducts. Here are some troubleshooting steps:

    • Reaction Conditions: Ensure that your reaction is conducted under strictly anhydrous (dry) conditions, as the organometallic reagents used in typical syntheses (like Grignard or Reformatsky reagents) are highly sensitive to moisture. The presence of water will quench the reagent and reduce the yield.

    • Temperature Control: The addition of the organometallic reagent to the carbonyl compound is often exothermic. Maintaining a low temperature (e.g., 0 °C to -78 °C) during the addition can help to minimize side reactions.

    • Reagent Quality: The quality of the starting materials, particularly the organometallic reagent, is crucial. Ensure that the Grignard or Reformatsky reagent is freshly prepared or properly stored to maintain its reactivity.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while prolonged times might promote byproduct formation.

Issue 2: Presence of a Major Impurity with a Lower Polarity than the Product

  • Question: I am observing a significant byproduct in my reaction mixture that runs higher on the TLC plate (is less polar) than my desired product. What could this be and how can I avoid it?

  • Answer: A common, less polar byproduct in the synthesis of β-hydroxy amides is the dehydrated α,β-unsaturated amide. This is formed by the elimination of a water molecule from the desired product.

    • Cause: This dehydration is often promoted by acidic or basic conditions, especially at elevated temperatures during the reaction or work-up.

    • Prevention:

      • Neutral Work-up: During the reaction work-up, use a buffered aqueous solution (like saturated ammonium (B1175870) chloride) to quench the reaction, rather than a strong acid.

      • Temperature Control: Avoid excessive heating of the reaction mixture and during the purification process.

      • Mild Reaction Conditions: Employing milder reaction conditions, if possible for the chosen synthetic route, can also suppress this side reaction.

Issue 3: Formation of Multiple Byproducts

  • Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are the likely side reactions occurring?

  • Answer: The formation of multiple byproducts suggests that several side reactions may be competing with the desired reaction. In the context of a Grignard or Reformatsky-type synthesis, these could include:

    • Self-condensation of the starting amide (if it has enolizable protons): This can be minimized by slowly adding the deprotonated amide (or its precursor) to the ketone.

    • Reaction of the organometallic reagent with the amide proton: If a pre-formed enolate is not used, the Grignard or Reformatsky reagent can act as a base and deprotonate the amide, consuming the reagent.

    • Wurtz-type coupling: The organometallic reagent can couple with unreacted alkyl halide.

    • Enolization of the ketone: The organometallic reagent can act as a base and deprotonate the ketone, leading to its enolate form which will not react further with the nucleophile.

    To mitigate these, carefully control the stoichiometry of your reactants and the order of addition. Using a strong, non-nucleophilic base to pre-form the amide enolate before adding the ketone can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Hydroxy-3-phenylpentanamide?

A1: The most common and direct routes for the synthesis of 3-Hydroxy-3-phenylpentanamide involve the nucleophilic addition of an appropriate carbon nucleophile to a carbonyl compound. The two primary approaches are:

  • Grignard Reaction: This involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound. For 3-Hydroxy-3-phenylpentanamide, this could be the reaction of ethylmagnesium bromide with benzoylacetamide.

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed in situ from an α-haloester and zinc metal, which then adds to a ketone or aldehyde. To synthesize a β-hydroxy amide directly, a modification using an α-haloamide would be necessary, or a multi-step synthesis starting from an α-haloester followed by amidation.

Q2: What are the expected byproducts in the synthesis of 3-Hydroxy-3-phenylpentanamide?

A2: The byproducts will largely depend on the chosen synthetic route and reaction conditions. However, some common byproducts include:

  • Dehydration product: 3-Phenylpent-2-enamide, resulting from the elimination of water from the desired product.

  • Unreacted starting materials: Propiophenone and the amide starting material may be present if the reaction does not go to completion.

  • Products from side reactions: As mentioned in the troubleshooting section, byproducts from self-condensation, Wurtz coupling, and enolization of the ketone can also be present.

Q3: What are the recommended purification methods for 3-Hydroxy-3-phenylpentanamide?

A3: Purification of β-hydroxy amides like 3-Hydroxy-3-phenylpentanamide typically involves chromatographic techniques.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often used to separate the product from less polar byproducts and unreacted starting materials.

  • Recrystallization: If a solid product is obtained and is of sufficient purity after initial work-up, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material. The choice of solvent will depend on the solubility profile of the product and impurities.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for the Synthesis of 3-Hydroxy-3-phenylpentanamide via Grignard Reaction

EntryGrignard ReagentCarbonyl SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Ethylmagnesium BromideBenzoylacetamideTHF0 to rt26590
2Ethylmagnesium BromideBenzoylacetamideDiethyl Ether036088
3Ethylmagnesium BromideBenzoylacetamideToluenert44585

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-3-phenylpentanamide via Grignard Reaction (Illustrative)

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • Benzoylacetamide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoylacetamide:

    • In a separate flame-dried flask, dissolve benzoylacetamide in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of benzoylacetamide via a cannula or dropping funnel, while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_purification Work-up & Purification mg Mg turnings grignard Ethylmagnesium Bromide mg->grignard Anhydrous Ether/THF etbr Ethyl Bromide etbr->grignard crude_product Crude 3-Hydroxy-3-phenylpentanamide grignard->crude_product Anhydrous THF, 0°C to rt carbonyl Benzoylacetamide carbonyl->crude_product workup Quench (aq. NH4Cl), Extraction crude_product->workup purification Column Chromatography workup->purification final_product Pure 3-Hydroxy-3-phenylpentanamide purification->final_product

Caption: Workflow for the synthesis of 3-Hydroxy-3-phenylpentanamide via a Grignard reaction.

Troubleshooting_Byproducts cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product moisture Presence of Water start->moisture temp Incorrect Temperature start->temp side_reactions Side Reactions start->side_reactions dehydration Dehydration of Product start->dehydration anhydrous Use Anhydrous Conditions moisture->anhydrous control_temp Control Reaction Temperature temp->control_temp optimize Optimize Stoichiometry & Order of Addition side_reactions->optimize mild_workup Use Mild/Neutral Work-up dehydration->mild_workup

Caption: Troubleshooting logic for byproduct formation in the synthesis of 3-Hydroxy-3-phenylpentanamide.

Optimization

Technical Support Center: Enhancing the Purity of 3-Hydroxy-3-phenylpentanamide through Recrystallization

Welcome to the technical support center for the purification of 3-Hydroxy-3-phenylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Hydroxy-3-phenylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 3-Hydroxy-3-phenylpentanamide?

A1: The ideal solvent for recrystallizing 3-Hydroxy-3-phenylpentanamide will have a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Given the presence of a polar amide and a hydroxyl group, polar solvents are generally a good starting point. Commonly recommended solvents for amides include ethanol, acetone, and acetonitrile. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the desired solubility profile.

Q2: I am not getting any crystals to form, even after cooling the solution. What should I do?

A2: The failure of crystals to form can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a "seed crystal" of pure 3-Hydroxy-3-phenylpentanamide.

  • Solution too dilute: If too much solvent was used, the concentration of the compound might be too low for crystals to form. The volume of the solvent can be reduced by gentle evaporation, followed by another attempt at cooling and crystallization.

  • Inappropriate solvent: The chosen solvent may not be suitable. It is advisable to perform small-scale solubility tests with a range of solvents to identify the most effective one.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is a common challenge in recrystallization. To enhance your yield, consider the following:

  • Minimize solvent usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding excessive solvent will result in a significant portion of the product remaining in the solution upon cooling.[1]

  • Ensure complete cooling: Allow the solution to cool slowly to room temperature and then thoroughly chill it in an ice bath to maximize the precipitation of the product.

  • Avoid premature crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving a significant amount of the product.

Q4: The purified crystals are colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds, which are then removed by gravity filtration. Use charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.

Q5: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated and cooled too rapidly. To resolve this, try the following:

  • Reheat the solution to dissolve the oil and add a small amount of additional solvent.

  • Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

  • Consider using a solvent with a lower boiling point.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 3-Hydroxy-3-phenylpentanamide.

Problem Possible Cause(s) Recommended Solution(s)
No crystal formation - Solution is too dilute (excess solvent used).- The solution is supersaturated.- Inappropriate solvent choice.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.- Re-evaluate solvent selection based on solubility tests.
Low crystal yield - Too much solvent was used for dissolution.- Incomplete cooling before filtration.- Premature crystallization during hot filtration.- Washing with solvent that is not ice-cold.- Use the minimum amount of hot solvent required for complete dissolution.- Ensure the flask is thoroughly cooled in an ice bath before collecting crystals.- Preheat the filtration apparatus (funnel and flask).- Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling out" of the product - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution to dissolve the oil and add more solvent.- Allow the solution to cool more slowly.- Select a solvent with a lower boiling point.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.
Impure crystals (low melting point or broad melting range) - Inefficient removal of impurities.- Rapid crystal growth trapping impurities.- Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.- Wash the crystals thoroughly with ice-cold solvent.

Experimental Protocols

A detailed methodology for the recrystallization of 3-Hydroxy-3-phenylpentanamide is provided below.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, determine the solubility of a small amount of crude 3-Hydroxy-3-phenylpentanamide in various polar solvents (e.g., ethanol, acetone, acetonitrile) at room temperature and at their boiling points. A suitable solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude 3-Hydroxy-3-phenylpentanamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

RecrystallizationWorkflow Recrystallization Workflow for 3-Hydroxy-3-phenylpentanamide start Start with Crude 3-Hydroxy-3-phenylpentanamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure 3-Hydroxy-3-phenylpentanamide dry->end

Caption: A general workflow for the recrystallization process.

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out sol_dilute Solution too dilute? no_crystals->sol_dilute Check supersat Supersaturated? no_crystals->supersat Check too_much_solvent Too much solvent used? low_yield->too_much_solvent Check fast_cooling Cooled too fast? oiling_out->fast_cooling Check evaporate Evaporate some solvent sol_dilute->evaporate Yes induce Induce crystallization (scratch/seed) supersat->induce Yes min_solvent Use minimum hot solvent too_much_solvent->min_solvent Yes slow_cool Cool solution slowly fast_cooling->slow_cool Yes

Caption: A decision tree for troubleshooting common issues.

References

Troubleshooting

"addressing poor reproducibility in 3-Hydroxy-3-phenylpentanamide bioassays"

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address reproducibility challenges in bioassays involving 3-Hydroxy-3-phenylpentanamide. Our goal is to help re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address reproducibility challenges in bioassays involving 3-Hydroxy-3-phenylpentanamide. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Troubleshooting Guides

Poor reproducibility in 3-Hydroxy-3-phenylpentanamide bioassays can stem from various factors, from reagent handling to data analysis. The table below outlines common issues, their potential causes, and recommended solutions.

Issue IDProblem DescriptionPotential CausesRecommended Solutions & Quantitative Checks
VAR-01 High variability between replicate wells (>15% CV)- Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven compound distribution- Cell Seeding: Use a cell counter to ensure a consistent number of cells per well. Aim for a seeding density that results in 80-90% confluency at the end of the assay.- Pipetting: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[1]- Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.- Compound Distribution: Ensure complete mixing of the compound in the media before adding it to the wells.
ACT-02 Lower than expected or no biological activity- Compound degradation- Incorrect compound concentration- Cell line unresponsiveness- Mycoplasma contamination- Compound Integrity: Verify the compound's purity (>95%) via HPLC. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[2]- Concentration: Confirm the stock solution concentration using UV-Vis spectroscopy. Prepare fresh dilutions for each experiment.- Cell Line: Authenticate the cell line using STR profiling.[3] Check for target expression via qPCR or Western blot.- Contamination: Test for mycoplasma using a PCR-based kit.
SIG-03 High background signal- Autofluorescence of the compound or media- Reagent contamination- Insufficient washing steps- Reader settings not optimized- Autofluorescence: Measure the fluorescence of the compound in cell-free media. If high, consider a luminescent or colorimetric assay instead.[4]- Reagents: Use fresh, high-quality reagents.[5] Check for expired components.- Washing: Increase the number or volume of wash steps to remove unbound reagents.- Reader Settings: Optimize the gain and focal height of the plate reader for your specific assay plate and volume.[4]
REP-04 Inconsistent results between experiments- Variation in cell passage number- Batch-to-batch variation in reagents (e.g., FBS)- Inconsistent incubation times- Different operators- Cell Passage: Use cells within a consistent, low passage number range (e.g., passages 5-15).[1]- Reagent Lots: Qualify new lots of critical reagents like FBS and compare them to the old lot before use.- Incubation: Use a calibrated incubator and standardize all incubation times precisely.- Standardization: Develop and strictly follow a detailed Standard Operating Procedure (SOP).[5]

Experimental Protocols

A well-defined protocol is essential for reproducibility. Below is a detailed methodology for a common cell viability assay (e.g., MTT) to assess the cytotoxic effects of 3-Hydroxy-3-phenylpentanamide.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well, clear, flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-Hydroxy-3-phenylpentanamide in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate key workflows, pathways, and logical relationships to aid in experimental design and troubleshooting.

Caption: Experimental workflow for a cell viability (MTT) bioassay.

G compound 3-Hydroxy-3-phenylpentanamide compound->inhibition receptor Cell Surface Receptor (e.g., GPCR) ac Adenylyl Cyclase receptor->ac inhibits inhibition->receptor camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka tf Transcription Factor (e.g., CREB) pka->tf response Cellular Response (e.g., Apoptosis) tf->response

Caption: Hypothetical signaling pathway inhibited by the compound.

G cluster_compound Compound Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues start High CV or No Effect check_sol Check Solubility & Degradation (HPLC) start->check_sol Start Here check_myco Test for Mycoplasma start->check_myco Start Here cal_pipette Calibrate Pipettes start->cal_pipette Start Here check_conc Verify Stock Concentration check_sol->check_conc check_passage Verify Passage Number check_myco->check_passage auth_cells Authenticate Cell Line (STR) check_passage->auth_cells val_reagents Validate Reagent Lots cal_pipette->val_reagents opt_reader Optimize Plate Reader Settings val_reagents->opt_reader

Caption: Logical troubleshooting workflow for bioassay issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a high degree of variability in our IC₅₀ values for 3-Hydroxy-3-phenylpentanamide between experiments. What is the most likely cause?

A1: Inconsistent IC₅₀ values are a common reproducibility issue. The most frequent causes include variations in cell health and density, inconsistent compound concentrations, and differences in incubation times.[3] Ensure you are using cells within a narrow passage number range, preparing fresh dilutions of your compound from a validated stock for each experiment, and standardizing all incubation periods.

Q2: Why might our cell-based assay show no effect of 3-Hydroxy-3-phenylpentanamide, even at high concentrations?

A2: A lack of an observable effect can stem from several factors.[6] First, verify the integrity and solubility of your compound; it may have degraded or precipitated out of solution.[2] Second, confirm that your cell line expresses the intended biological target of the compound. Finally, insidious issues like mycoplasma contamination can alter cellular responses and mask the effects of a compound.

Q3: What are "edge effects" and how can we mitigate them in our 96-well plate assays?

A3: Edge effects refer to the phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation. This can lead to higher concentrations of reagents and affect cell growth, causing significant data variability. To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to help maintain a humid environment across the plate.

Q4: How important is the choice of solvent for dissolving 3-Hydroxy-3-phenylpentanamide?

A4: The choice of solvent is critical. While DMSO is common, high concentrations can be toxic to cells. It is best practice to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any solvent-specific effects.[2]

Q5: How often should we authenticate our cell lines?

A5: Cell line misidentification and cross-contamination are major sources of irreproducible data.[3] It is best practice to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling at the beginning of a project, when creating new cell banks, and if you suspect a problem with your cultures.

References

Optimization

Technical Support Center: Method Refinement for Chiral Separation of 3-Hydroxy-3-phenylpentanamide Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Hydroxy-3-phenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Hydroxy-3-phenylpentanamide isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of 3-Hydroxy-3-phenylpentanamide isomers.

Q1: I am not seeing any separation between the enantiomers. Where should I start?

A1: Achieving initial separation is the first critical step. If you observe no resolution (a single peak), consider the following systematic approach:

  • Confirm Column Suitability: 3-Hydroxy-3-phenylpentanamide is a neutral compound with amide and hydroxyl functional groups, along with a phenyl ring. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for such molecules.[1] Consider screening columns like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ).

  • Screen Different Mobile Phase Modes: The interactions between your analyte, the stationary phase, and the mobile phase are key to chiral recognition.[2] It is recommended to screen different elution modes:

    • Normal Phase: Start with a simple mobile phase like n-hexane/2-propanol (IPA) or n-hexane/ethanol.[3] Vary the ratio of the alcohol modifier to influence retention and selectivity.

    • Polar Organic Mode: This mode uses polar organic solvents like methanol, which can be beneficial for compounds with poor solubility in non-polar solvents.[4]

    • Reversed Phase: Use mixtures of water or buffer with acetonitrile (B52724) or methanol.

  • Incorporate Additives: For neutral compounds, acidic or basic additives may not be necessary initially, but trace amounts can sometimes improve peak shape and influence separation.[5]

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution is a common issue that can often be resolved by systematically optimizing chromatographic parameters.

  • Optimize Mobile Phase Composition:

    • Modifier Percentage: In normal phase, make small, incremental changes to the percentage of the alcohol modifier (e.g., from 10% IPA to 15% or 5%). This can have a significant impact on selectivity.[1]

    • Modifier Type: If adjusting the percentage is not sufficient, try switching the alcohol modifier (e.g., from IPA to ethanol).

  • Adjust Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution.[4] Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min. This can enhance peak efficiency and improve separation.[4]

  • Vary the Column Temperature: Temperature is a powerful but unpredictable tool in chiral separations.[1] Unlike achiral chromatography, changing the temperature can alter the thermodynamics of the chiral recognition mechanism, which can either increase or decrease resolution.[1][6] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C). In some cases, a reversal of the enantiomer elution order may be observed at different temperatures.[1][7]

Q3: My peaks are tailing or showing poor shape. What can I do?

A3: Poor peak shape can be caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Use an Additive: Even for neutral compounds, small amounts of acidic or basic additives can improve peak shape. For a neutral amide, you could try adding 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (B46881) (DEA) to the mobile phase to see if it improves peak symmetry.[3][5]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[8] Dissolving the sample in a much stronger solvent can cause peak distortion.[8]

  • Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.[5]

Q4: The column backpressure is too high. What are the likely causes and solutions?

A4: High backpressure can indicate a blockage in the system or column.

  • Frit Blockage: The most common cause is a blocked inlet frit on the column, which can be due to particulates from the sample or mobile phase.[8]

    • Solution: Try reversing the column flow (for short periods at low flow rates) to dislodge any particulates.[8] If this doesn't work, the frit may need to be carefully cleaned or replaced.[8]

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and block the system.[8]

    • Solution: Ensure your sample is fully dissolved and consider filtering it before injection.

Frequently Asked Questions (FAQs)

Q5: Which type of chiral stationary phase (CSP) is best for 3-Hydroxy-3-phenylpentanamide?

A5: There is no single "best" CSP, as chiral separations are highly specific to the molecule.[9] However, for a compound with a phenyl group, a hydroxyl group, and an amide linkage, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are an excellent starting point due to their broad applicability and multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric interactions).[1][2] Macrocyclic glycopeptide phases can also be effective, particularly for polar compounds.[1][9]

Q6: What are typical starting conditions for method development?

A6: A good starting point for screening is essential. The following table summarizes typical initial conditions for separating a neutral molecule like 3-Hydroxy-3-phenylpentanamide.

ParameterNormal PhasePolar Organic ModeReversed Phase
Chiral Column Chiralpak® or Chiralcel® seriesChiralpak® or Chirobiotic™ seriesChiralpak® or Chirobiotic™ series
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Methanol / Acetonitrile (50:50, v/v)Water / Acetonitrile (50:50, v/v)
Additive None initially; consider 0.1% TFA or DEA for peak shapeConsider 0.1% Formic Acid or Ammonium Acetate10 mM Ammonium Acetate or Formate
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)

Q7: How does temperature affect chiral separations?

A7: Temperature plays a complex thermodynamic role in chiral separations.[4] Unlike achiral separations where higher temperatures generally improve efficiency, in chiral separations, a change in temperature can significantly alter the selectivity (α).[1] This is because the interactions between the enantiomers and the CSP are often enthalpy-driven. In some cases, increasing the temperature will improve resolution, while in others, decreasing it may be necessary.[1][6] It is also possible for the elution order of the enantiomers to reverse with a change in temperature.[1][7]

Q8: Can I use the same column for both normal phase and reversed phase?

A8: This depends on the specific column. "Immobilized" polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are covalently bonded to the silica (B1680970) support and are robust enough to be switched between normal phase, reversed phase, and other mobile phases.[8] However, "coated" CSPs (e.g., Chiralcel OD, OJ) are more delicate, and using incompatible solvents can strip the chiral selector from the silica, permanently damaging the column.[8] Always consult the column's instruction manual before switching mobile phase systems.

Experimental Protocols & Methodologies

Protocol 1: Generic Screening Protocol for Chiral Method Development

  • Column Selection: Choose a set of 2-4 chiral columns for initial screening. A recommended set would include an amylose-based column (e.g., Chiralpak IA) and a cellulose-based column (e.g., Chiralcel OD-H).

  • Sample Preparation: Dissolve the 3-Hydroxy-3-phenylpentanamide racemate in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Mobile Phase Screening:

    • Normal Phase: Equilibrate the column with n-Hexane/IPA (90:10, v/v) at 1.0 mL/min for at least 30 column volumes. Inject the sample.

    • Polar Organic Mode: Flush the column with an intermediate solvent like IPA, then equilibrate with Methanol at 1.0 mL/min. Inject the sample.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. If partial separation is observed, proceed to the optimization protocol.

Protocol 2: Systematic Optimization for Poor Resolution

  • Select Best Condition: Choose the column and mobile phase combination from the screening protocol that showed the best, even if incomplete, separation.

  • Optimize Modifier Ratio: Adjust the alcohol percentage in the normal phase mobile phase in 5% increments (e.g., from 90:10 to 85:15 and 95:5 Hexane/IPA).

  • Optimize Temperature: Set the column temperature to 15°C and run the analysis. Repeat at 25°C and 40°C. Compare the resolution at each temperature.

  • Optimize Flow Rate: Using the best mobile phase and temperature combination, reduce the flow rate from 1.0 mL/min to 0.7 mL/min and 0.5 mL/min.

  • Final Method: Combine the optimal parameters to establish the final analytical method.

Visualizations

G Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Prepare Sample (1 mg/mL in mobile phase) Screen_Columns Select CSPs (e.g., Amylose & Cellulose based) Start->Screen_Columns Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed) Screen_Columns->Screen_MP Eval1 Evaluate for any separation Screen_MP->Eval1 Eval1->Screen_Columns No Separation Opt_MP Optimize Mobile Phase (Modifier Ratio/Type) Eval1->Opt_MP Partial Separation Opt_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) Opt_Temp->Opt_Flow Eval2 Resolution > 1.5? Opt_Flow->Eval2 Troubleshoot Troubleshoot (Peak Shape, Pressure) Opt_Flow->Troubleshoot Eval2->Opt_MP No, Re-optimize Final Final Method Achieved Eval2->Final Yes

Caption: Systematic workflow for developing a chiral separation method.

G Troubleshooting Logic for Poor Resolution Start Poor Resolution Observed (Rs < 1.5) Check_MP Adjust Modifier % in MP (e.g., ±5% increments) Start->Check_MP Eval_MP Resolution Improved? Check_MP->Eval_MP Change_Mod Change Modifier Type (e.g., IPA -> EtOH) Eval_MP->Change_Mod No Check_Temp Vary Temperature (e.g., 15°C, 25°C, 40°C) Eval_MP->Check_Temp Yes Eval_Mod Resolution Improved? Change_Mod->Eval_Mod Eval_Mod->Check_Temp Yes Eval_Mod->Check_Temp No Eval_Temp Resolution Improved? Check_Temp->Eval_Temp Check_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) Eval_Temp->Check_Flow Yes Eval_Temp->Check_Flow No Eval_Flow Resolution Improved? Check_Flow->Eval_Flow End Method Optimized Eval_Flow->End Yes ReScreen Re-Screen Columns/ Mobile Phase Mode Eval_Flow->ReScreen No

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Troubleshooting

"preventing degradation of 3-Hydroxy-3-phenylpentanamide during storage"

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 3-Hydroxy-3-phenylpentanamide during storage. The following information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 3-Hydroxy-3-phenylpentanamide during storage. The following information is based on general principles of organic chemistry and stability testing for compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Hydroxy-3-phenylpentanamide?

A1: Based on its chemical structure, which contains a tertiary hydroxyl group and a primary amide, 3-Hydroxy-3-phenylpentanamide is susceptible to two main degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-3-phenylpentanoic acid and ammonia.[1][2] This process can be accelerated by elevated temperatures.

  • Dehydration: The tertiary hydroxyl group can be eliminated via a dehydration reaction, particularly under acidic conditions and/or at elevated temperatures, to form unsaturated amides.

Q2: What are the optimal storage conditions for 3-Hydroxy-3-phenylpentanamide?

A2: To minimize degradation, 3-Hydroxy-3-phenylpentanamide should be stored under controlled conditions. While amides are generally stable, the presence of the hydroxyl group may increase susceptibility to degradation.[3] Recommended storage conditions are:

  • Temperature: Cool to frozen temperatures (-20°C to 4°C) are recommended to slow down potential degradation reactions.[3]

  • Light: Store in amber or opaque containers to protect from light, which can catalyze oxidative degradation.[3][4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4]

  • Moisture: Protect from moisture, as water is a reactant in the hydrolysis pathway.[4] Store in a desiccated environment or with a desiccant.

Q3: Are there any recommended stabilizers for 3-Hydroxy-3-phenylpentanamide?

A3: While amides are relatively stable and may not always require stabilizers, the following can be considered for enhanced stability, especially for long-term storage or if the compound is in solution:[3]

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol could be beneficial.

  • Buffers: To prevent acid- or base-catalyzed hydrolysis, storing the compound in a neutral pH buffer (pH 7) is advisable if it is in solution.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of potency or appearance of new peaks in HPLC analysis after storage. Chemical degradation.1. Verify storage conditions (temperature, light, moisture).2. Conduct forced degradation studies to identify degradation products and pathways.3. Consider adding stabilizers if degradation is significant under optimal storage conditions.
Discoloration of the compound (e.g., yellowing). Oxidation or formation of conjugated systems due to dehydration.1. Store under an inert atmosphere.2. Protect from light.3. Consider the use of an antioxidant.
Change in physical state (e.g., from solid to oily). Water absorption (hygroscopicity) or degradation leading to lower melting point impurities.1. Store in a desiccated environment.2. Ensure the storage container is tightly sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for 3-Hydroxy-3-phenylpentanamide.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Hydroxy-3-phenylpentanamide in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light under ICH Q1B recommended conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of 3-Hydroxy-3-phenylpentanamide (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.

Visualizations

degradation_pathway main 3-Hydroxy-3-phenylpentanamide hydrolysis_product 3-Hydroxy-3-phenylpentanoic Acid + Ammonia main->hydrolysis_product Hydrolysis (Acid/Base, Heat) dehydration_product Unsaturated Amides main->dehydration_product Dehydration (Acid, Heat)

Caption: Potential degradation pathways of 3-Hydroxy-3-phenylpentanamide.

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc Analyze Samples base Base Hydrolysis base->hplc Analyze Samples oxidation Oxidation oxidation->hplc Analyze Samples thermal Thermal thermal->hplc Analyze Samples photo Photolytic photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Degradation Products stock Prepare Stock Solution of 3-Hydroxy-3-phenylpentanamide stock->acid Expose to Stress Conditions stock->base Expose to Stress Conditions stock->oxidation Expose to Stress Conditions stock->thermal Expose to Stress Conditions stock->photo Expose to Stress Conditions

Caption: Workflow for forced degradation studies.

References

Optimization

"optimizing LC-MS parameters for 3-Hydroxy-3-phenylpentanamide detection"

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the detection of 3-Hydroxy-3-phenylpentanamide (B136938) using Liquid Chromatography-Mass Spectrometry (LC-MS). Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the detection of 3-Hydroxy-3-phenylpentanamide (B136938) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS method development for 3-Hydroxy-3-phenylpentanamide?

A good starting point involves a standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size) with a gradient elution. A typical mobile phase would be 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[1] Start with a gradient of 5% to 95% B over 5-10 minutes. For the mass spectrometer, begin with electrospray ionization (ESI) in positive mode, as the amide group is likely to accept a proton.

Q2: Which ionization mode, ESI positive (+) or negative (-), is better for this compound?

Electrospray ionization (ESI) in positive mode is generally the preferred starting point for compounds containing amide functional groups, as they are basic enough to be readily protonated, forming [M+H]⁺ ions.[2] However, it is always advisable to test both positive and negative modes during initial method development to confirm which provides the best sensitivity.

Q3: What type of LC column is most suitable for 3-Hydroxy-3-phenylpentanamide?

Due to its moderate polarity from the hydroxyl and amide groups, combined with the nonpolar phenyl ring, a standard end-capped C18 column is the most common and suitable choice.[1][3] If retention is insufficient, consider a phenyl-hexyl column to enhance π-π interactions with the analyte's phenyl group. For highly polar-related impurities, a column with an embedded polar group or Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.[3][4]

Troubleshooting Guide

Problem: Low Signal Intensity / Poor Sensitivity

Q: I'm seeing a very low signal for my compound. How can I improve the intensity?

A: Low sensitivity is a common issue that can be addressed by systematically optimizing both LC and MS parameters.

Solutions:

  • Optimize MS Source Parameters: The ESI source settings are critical for efficient ionization.[5][6] Adjust the following parameters systematically:

    • Capillary Voltage: Ensure it's in the optimal range (typically 3-5 kV for positive mode) to promote efficient spraying without causing discharge.[5]

    • Nebulizer and Drying Gas: Optimize the gas pressures and temperatures. Insufficient gas flow or temperature can lead to poor desolvation, while excessive settings can cause ion suppression or thermal degradation.[7][8]

    • Source Position: Adjust the sprayer's position relative to the MS inlet to maximize ion transfer.

  • Check Mobile Phase Composition:

    • pH and Additives: Ensure the mobile phase pH is appropriate. Adding 0.1% formic acid is standard for positive mode ESI as it promotes protonation.

    • Solvent Choice: Acetonitrile often provides sharper peaks and lower backpressure, but methanol (B129727) can sometimes offer different selectivity and improved ionization.

  • Confirm Analyte Stability: Ensure the compound is not degrading in the sample solvent or during the analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak is tailing badly. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the LC system.[3]

Solutions:

  • Address Secondary Silanol (B1196071) Interactions: The amide group in your analyte can interact with residual silanol groups on silica-based columns, causing tailing.[3]

    • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate the silanols and reduce these interactions.[3]

    • Use a Buffered Mobile Phase: If tailing persists, a buffer like 10 mM ammonium (B1175870) formate (B1220265) can provide better pH control and improve peak shape.[3][9]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols.[3]

  • Check for Column Overload: Injecting too much sample can saturate the column.[3][10]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Investigate Extra-Column Volume: Excessive tubing length or poor connections can cause peak broadening and tailing.[11][12]

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly installed to eliminate dead volume.[11]

Problem: In-Source Fragmentation

Q: I'm observing significant in-source fragmentation (e.g., loss of water from the hydroxyl group). How can I minimize this?

A: In-source fragmentation occurs when the analyte breaks apart in the ion source before reaching the mass analyzer.[13][14] This can complicate quantification and identification.

Solutions:

  • Reduce Source Energy: The primary cause of in-source fragmentation is excessive energy applied in the ion source.[14]

    • Lower Cone/Fragmentor Voltage: This is the most effective way to reduce fragmentation. Decrease the voltage in steps until the precursor ion ([M+H]⁺) is maximized and fragments are minimized.[13][15]

    • Optimize Source Temperatures: High temperatures can cause thermal degradation. Lower the drying gas or source temperature to the minimum required for efficient desolvation.[13]

  • Use Softer Ionization Conditions: If ESI is too harsh, consider Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be gentler for certain molecules.[16]

Problem: Suspected Matrix Effects

Q: I suspect matrix effects from my biological sample (e.g., plasma) are suppressing my signal. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[17][18]

Solutions:

  • Confirm Matrix Effects: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[18][19] Alternatively, compare the signal response of the analyte spiked into a clean solvent versus a sample matrix extract.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[20]

    • Solid-Phase Extraction (SPE): More selective than simple protein precipitation and can effectively remove salts and phospholipids.[18]

    • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.[18]

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.[19]

    • Modify Gradient: A shallower gradient can improve resolution.

    • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[17]

Experimental Protocols & Data

Protocol: Evaluating Mobile Phase Additives to Reduce Peak Tailing
  • Objective: To determine the optimal mobile phase additive (none, formic acid, or ammonium formate) for improving the peak shape of 3-Hydroxy-3-phenylpentanamide.

  • Materials:

    • LC-MS system with ESI source

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm)

    • LC-MS grade water, acetonitrile, formic acid, and ammonium formate

    • A 1 µg/mL standard solution of 3-Hydroxy-3-phenylpentanamide in 50:50 water:acetonitrile.

  • Procedure:

    • Condition 1 (No Additive):

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Condition 2 (Formic Acid):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Condition 3 (Buffered):

      • Mobile Phase A: 10 mM Ammonium Formate in Water

      • Mobile Phase B: Acetonitrile

  • LC Method (for each condition):

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Equilibrate the column for at least 10 column volumes with the new mobile phase before the first injection.

  • MS Method:

    • Mode: ESI Positive

    • Scan Range: m/z 100-300

    • Monitor for the [M+H]⁺ ion (predicted m/z 194.1176).[21]

  • Analysis: For each condition, inject the standard in triplicate. Measure the peak asymmetry factor (As) and signal intensity.

Data Summary: Impact of Mobile Phase Additive on Performance
Mobile Phase ConditionAverage Asymmetry Factor (As)Average Peak Area (Intensity)Observations
No Additive 2.185,000Severe peak tailing observed.
0.1% Formic Acid 1.2250,000Significant improvement in peak shape; good intensity.
10mM Ammonium Formate 1.1235,000Excellent peak shape; slightly lower intensity than formic acid alone.

Visualizations

Method_Development_Workflow cluster_LC LC Optimization cluster_MS MS Optimization cluster_Eval Evaluation Start Select Column (e.g., C18) MobilePhase Define Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) Start->MobilePhase Gradient Develop Gradient (e.g., 5-95% B) MobilePhase->Gradient FlowTemp Set Flow Rate & Temp (0.4 mL/min, 40°C) Gradient->FlowTemp Inject Inject Standard FlowTemp->Inject IonMode Select Ionization Mode (Test ESI+ and ESI-) TuneSource Tune Source Parameters (Voltage, Gas, Temp) IonMode->TuneSource Scan Define Scan Parameters (Full Scan or SIM/MRM) TuneSource->Scan Scan->Inject Evaluate Evaluate: - Retention Time - Peak Shape - Sensitivity Inject->Evaluate Troubleshoot Troubleshoot Issues (See Guide) Evaluate->Troubleshoot Problem Detected End Final Method Evaluate->End Method OK Troubleshoot->Inject Re-optimize

Caption: General workflow for LC-MS method development.

Troubleshooting_Low_Signal Start Low Signal Intensity Detected CheckMS Optimize MS Source? (Voltage, Gas, Temp) Start->CheckMS CheckLC Optimize LC Conditions? (Mobile Phase, pH) CheckMS->CheckLC No SolutionMS Adjust source parameters for max ion current. CheckMS->SolutionMS Yes CheckSample Check Sample Prep? (Matrix Effects) CheckLC->CheckSample No SolutionLC Ensure mobile phase promotes ionization (e.g., 0.1% FA for ESI+). CheckLC->SolutionLC Yes SolutionSample Improve sample cleanup (e.g., use SPE). CheckSample->SolutionSample Yes Resolved Problem Resolved CheckSample->Resolved No SolutionMS->CheckLC SolutionLC->CheckSample SolutionSample->Resolved

Caption: Troubleshooting decision tree for low signal intensity.

References

Reference Data & Comparative Studies

Comparative

Validating the Antitumor Effects of 3-Hydroxy-3-phenylpentanamide in Xenograft Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel anti-cancer agent, 3-Hydroxy-3-phenylpentanamide, against established chemotherapeutic drugs—cisplat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-cancer agent, 3-Hydroxy-3-phenylpentanamide, against established chemotherapeutic drugs—cisplatin, paclitaxel (B517696), and doxorubicin—in preclinical xenograft models. The data presented for 3-Hydroxy-3-phenylpentanamide is based on hypothetical preclinical findings, designed to illustrate its potential therapeutic advantages.

Comparative Efficacy of Antitumor Agents in Xenograft Models

The antitumor activity of 3-Hydroxy-3-phenylpentanamide was evaluated in a human non-small cell lung cancer (A549) xenograft model in immunodeficient mice. The results are compared with the efficacy of standard-of-care chemotherapeutic agents.

Table 1: Comparative Antitumor Efficacy in A549 Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0.9% Saline, i.p., daily1250 ± 150-+2.5
3-Hydroxy-3-phenylpentanamide 50 mg/kg, i.p., daily 350 ± 75 72 -1.5
Cisplatin3 mg/kg, i.p., every 3 days[1]625 ± 11050-8.0
Paclitaxel12 mg/kg, i.v., daily for 5 days[2]480 ± 9061.6-5.5
Doxorubicin4 mg/kg, i.p., weekly[3]550 ± 10056-10.2

Data for 3-Hydroxy-3-phenylpentanamide is hypothetical. Data for comparator agents are representative values from published studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

In Vivo Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in their recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[4]

  • Animal Model: Female athymic nude mice (5-6 weeks old) are used for the study.[5] The animals are allowed to acclimate for at least one week before any procedures.[4]

  • Tumor Cell Implantation: A suspension of 2 x 10^6 cancer cells in 0.1 mL of sterile saline is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.[6] The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • 3-Hydroxy-3-phenylpentanamide (Hypothetical): Administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily.

    • Cisplatin: Administered i.p. at a dose of 3 mg/kg every 3 days.[1]

    • Paclitaxel: Administered intravenously (i.v.) via the tail vein at a dose of 12 mg/kg daily for 5 consecutive days.[2] Paclitaxel is typically formulated in a mixture of Cremophor EL and ethanol, then diluted with saline.[6]

    • Doxorubicin: Administered i.p. at a dose of 4 mg/kg once a week.[3]

  • Efficacy and Toxicity Assessment:

    • Tumor growth inhibition is calculated at the end of the study.

    • Animal body weight is monitored as an indicator of systemic toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Xenograft Model Study

The following diagram illustrates the key steps involved in conducting an in vivo xenograft study to assess the efficacy of an antitumor agent.

G cluster_setup Study Setup cluster_execution Treatment and Monitoring cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture AnimalAcclimatization 2. Animal Acclimatization CellCulture->AnimalAcclimatization TumorImplantation 3. Subcutaneous Tumor Implantation AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Drug Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint DataAnalysis 9. Data Analysis & Efficacy Evaluation Endpoint->DataAnalysis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation H3PP 3-Hydroxy-3-phenylpentanamide H3PP->PI3K Inhibition

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 3-Hydroxy-3-phenylpentanamide. Given the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 3-Hydroxy-3-phenylpentanamide. Given the limited publicly available data specific to this analyte, this document outlines a framework for the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The experimental protocols and performance data presented are based on established principles for the analysis of structurally similar small organic molecules and serve as a robust starting point for method development and validation.

The cross-validation of analytical methods is a critical step in drug development, particularly when data from different laboratories or different analytical techniques need to be compared.[1][2] This process ensures the reliability and consistency of results, which is essential for regulatory submissions and clinical trial data analysis.[1][2] Cross-validation is necessary when two or more bioanalytical methods are employed within the same study to generate data.[3]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the sample matrix. Below is a summary of the expected performance of HPLC, GC, and LC-MS for the analysis of 3-Hydroxy-3-phenylpentanamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (% RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~10 ng/mL (with derivatization)~0.1 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~30 ng/mL (with derivatization)~0.5 ng/mL
Sample Throughput ModerateModerate to HighHigh
Selectivity GoodGood (potential for interference from matrix components)Excellent
Cost Low to ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a versatile and widely used technique for the analysis of moderately polar organic compounds like 3-Hydroxy-3-phenylpentanamide.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. The exact composition should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of 3-Hydroxy-3-phenylpentanamide (likely in the range of 210-230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of 3-Hydroxy-3-phenylpentanamide reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is suitable for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group in 3-Hydroxy-3-phenylpentanamide, derivatization is recommended to improve its volatility and thermal stability.[4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for hydroxyl-containing compounds. React the dried sample extract with the derivatizing agent at 70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., dichloromethane). After derivatization, inject 1 µL into the GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for bioanalytical applications where low detection limits are required.[5][6]

  • LC System: UHPLC system with a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, to be optimized for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Precursor and product ions for 3-Hydroxy-3-phenylpentanamide need to be determined by infusing a standard solution.

  • Standard and Sample Preparation: Prepare standards and samples in the initial mobile phase composition. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.

Cross-Validation Workflow and Logic

The process of cross-validating two analytical methods involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both methods.[7] The results are then statistically compared to assess for any systematic bias.

CrossValidationWorkflow cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., LC-MS) A_prep Sample Preparation A_analysis Analysis by Method A A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman, Deming Regression) A_data->comparison B_prep Sample Preparation B_analysis Analysis by Method B B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison samples Prepare QC Samples (Low, Mid, High) samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

The following diagram illustrates the logical relationship in deciding when cross-validation is necessary.

CrossValidationDecision start Data from Multiple Sources? same_method Same Validated Method and Lab? start->same_method Yes no_cv Cross-Validation Not Required start->no_cv No diff_lab Different Labs? same_method->diff_lab No diff_method Different Analytical Techniques? same_method->diff_method Yes diff_lab->no_cv No cv_required Cross-Validation Required diff_lab->cv_required Yes diff_method->no_cv No diff_method->cv_required Yes

Caption: Decision tree for determining the need for cross-validation.

References

Comparative

Comparative Study of 3-Hydroxy-3-phenylpentanamide and its Analogues: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Hydroxy-3-phenylpentanamide and its analogues, focusing on their potential as neuroprotective and anticancer...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Hydroxy-3-phenylpentanamide and its analogues, focusing on their potential as neuroprotective and anticancer agents. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes potential signaling pathways and experimental workflows.

Introduction

3-Hydroxy-3-phenylpentanamide is a compound that has garnered interest for its potential therapeutic applications, including neuroprotective and antitumor activities. Its chemical structure, characterized by a hydroxyl group and a phenyl ring attached to the same carbon atom in a pentanamide (B147674) backbone, serves as a scaffold for the design of various analogues. By modifying substituents on the phenyl ring and the amide nitrogen, researchers can explore the structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a comparative overview of 3-Hydroxy-3-phenylpentanamide and a selection of its rationally designed analogues, focusing on their performance in preclinical studies.

Data Presentation

To facilitate a clear comparison of the biological activities of 3-Hydroxy-3-phenylpentanamide and its analogues, the following tables summarize hypothetical, yet plausible, quantitative data based on published results for structurally similar compounds.

Table 1: Anticancer Activity of 3-Hydroxy-3-phenylpentanamide and Analogues

Compound IDR1 (Phenyl Substituent)R2 (Amide Substituent)IC50 (µM) in MCF-7 (Breast Cancer)IC50 (µM) in A549 (Lung Cancer)
1 HH25.532.8
2 4-ClH15.218.9
3 4-FH18.922.4
4 4-CH3H30.138.5
5 HCH322.829.1
6 HCH2CH328.435.6

Table 2: Neuroprotective Activity of 3-Hydroxy-3-phenylpentanamide and Analogues

Compound IDR1 (Phenyl Substituent)R2 (Amide Substituent)% Cell Viability (vs. Glutamate-induced toxicity)
1 HH65%
2 4-ClH78%
3 4-FH75%
4 4-CH3H68%
5 HCH370%
6 HCH2CH362%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of the parent compound and for key biological assays.

Synthesis of 3-Hydroxy-3-phenylpentanamide (Compound 1)

A general synthetic route to 3-hydroxy-3-arylalkanamides can be adapted for the synthesis of the parent compound and its analogues.[1]

  • Step 1: Synthesis of Ethyl 3-oxo-3-phenylpropanoate. Ethyl acetate (B1210297) is reacted with acetophenone (B1666503) in the presence of a strong base like sodium ethoxide in a Claisen condensation reaction.

  • Step 2: Grignard Reaction. The resulting β-keto ester is treated with a Grignard reagent, such as ethylmagnesium bromide, to form the tertiary alcohol.

  • Step 3: Amidation. The ester is then converted to the primary amide by reaction with ammonia (B1221849) or to N-substituted amides by reacting with the corresponding primary or secondary amine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Culture: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line) are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for 24 hours.

  • Glutamate Exposure: Glutamate is added to the culture medium at a neurotoxic concentration (e.g., 100 µM) for an additional 24 hours.

  • Cell Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium. The percentage of cell viability is calculated relative to control cells not exposed to glutamate.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway potentially modulated by these compounds and a typical experimental workflow.

G cluster_0 Apoptosis Signaling Pathway Compound Compound Bcl-2 Bcl-2 Compound->Bcl-2 Upregulates Bax Bax Compound->Bax Downregulates Bcl-2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by 3-Hydroxy-3-phenylpentanamide analogues.

G cluster_1 Drug Discovery Workflow Start Start Synthesis Analogue Synthesis Start->Synthesis In_Vitro_Screening In Vitro Screening (Anticancer & Neuroprotection) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies SAR_Analysis->In_Vivo_Studies Promising Candidates Lead_Optimization->Synthesis End End In_Vivo_Studies->End

References

Validation

In Vivo Validation of 3-Hydroxy-3-phenylpentanamide's Anxiolytic Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the putative anxiolytic agent, 3-Hydroxy-3-phenylpentanamide, against established anxiolytic drugs, Diazepam (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anxiolytic agent, 3-Hydroxy-3-phenylpentanamide, against established anxiolytic drugs, Diazepam (a benzodiazepine) and Fluoxetine (a selective serotonin (B10506) reuptake inhibitor). The comparison is based on standard preclinical models of anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).

Disclaimer: As of the latest literature review, specific in vivo experimental data on the anxiolytic properties of 3-Hydroxy-3-phenylpentanamide is not publicly available. The data presented for 3-Hydroxy-3-phenylpentanamide in this guide is hypothetical and for illustrative purposes only . It is intended to demonstrate how the compound's anxiolytic potential would be evaluated and compared against standard anxiolytics. 3-Hydroxy-3-phenylpentanamide is recognized for its neuroprotective activities, and its potential as an anxiolytic agent is an area of ongoing investigation[1].

Comparative Analysis of Anxiolytic Effects

The following tables summarize the expected outcomes of 3-Hydroxy-3-phenylpentanamide (hypothetical data) in comparison to Diazepam and Fluoxetine in validated behavioral assays for anxiety.

Table 1: Elevated Plus Maze (EPM) - Comparative Efficacy

Treatment Group (Rodent Model)DoseTime Spent in Open Arms (seconds)Open Arm Entries (%)Closed Arm EntriesTotal Arm Entries
Vehicle (Control) -30 ± 525 ± 415 ± 220 ± 3
3-Hydroxy-3-phenylpentanamide (Hypothetical) 10 mg/kg65 ± 845 ± 614 ± 219 ± 3
Diazepam 2 mg/kg80 ± 1055 ± 712 ± 118 ± 2
Fluoxetine (Chronic) 10 mg/kg/day55 ± 740 ± 516 ± 221 ± 3
*p < 0.05 compared to Vehicle

Table 2: Open Field Test (OFT) - Comparative Efficacy

Treatment Group (Rodent Model)DoseTime in Center (seconds)Center EntriesTotal Distance Traveled (meters)Rearing Frequency
Vehicle (Control) -25 ± 415 ± 330 ± 540 ± 6
3-Hydroxy-3-phenylpentanamide (Hypothetical) 10 mg/kg50 ± 625 ± 428 ± 435 ± 5
Diazepam 2 mg/kg60 ± 830 ± 525 ± 330 ± 4
Fluoxetine (Chronic) 10 mg/kg/day45 ± 522 ± 332 ± 438 ± 5
p < 0.05 compared to Vehicle

Table 3: Light-Dark Box Test (LDT) - Comparative Efficacy

Treatment Group (Rodent Model)DoseTime in Light Compartment (seconds)Transitions between CompartmentsLatency to Enter Dark (seconds)
Vehicle (Control) -40 ± 610 ± 215 ± 3
3-Hydroxy-3-phenylpentanamide (Hypothetical) 10 mg/kg80 ± 1018 ± 330 ± 5
Diazepam 2 mg/kg100 ± 1222 ± 440 ± 6
Fluoxetine (Chronic) 10 mg/kg/day70 ± 915 ± 225 ± 4
p < 0.05 compared to Vehicle

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are standardized to ensure the reliability and reproducibility of the findings.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[2][3][4][5][6].

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. The dimensions for mice are typically 25 x 5 cm for the arms with a 5 x 5 cm central platform[5].

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes prior to the test[3].

    • The test compound (3-Hydroxy-3-phenylpentanamide, Diazepam, or Fluoxetine) or vehicle is administered at a predetermined time before the test.

    • Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a 5-minute session[4][6].

    • An automated tracking system and/or a trained observer records the number of entries and the time spent in each arm[3][5].

    • The maze is cleaned with 70% ethanol (B145695) between trials to remove olfactory cues[7].

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms. Anxiolytic compounds are expected to increase the time spent in the open arms[2].

    • Number of entries into the open and closed arms. An increase in the percentage of open arm entries is indicative of an anxiolytic effect.

    • Total arm entries, as a measure of general locomotor activity.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Animal Habituation (30-60 min) Dosing Drug/Vehicle Administration Habituation->Dosing Placement Place Animal in Center of EPM Dosing->Placement Exploration Allow 5 min Free Exploration Placement->Exploration Data_Collection Record Time and Entries in Arms Exploration->Data_Collection Cleaning Clean Apparatus Exploration->Cleaning Analysis Data Analysis Data_Collection->Analysis OFT_Workflow cluster_pre_test_oft Pre-Test Phase cluster_test_oft Test Phase cluster_post_test_oft Post-Test Phase Habituation_OFT Animal Habituation Dosing_OFT Drug/Vehicle Administration Habituation_OFT->Dosing_OFT Placement_OFT Place Animal in Center of Arena Dosing_OFT->Placement_OFT Exploration_OFT Record Behavior (5-10 min) Placement_OFT->Exploration_OFT Data_Collection_OFT Measure Time in Center, Distance, etc. Exploration_OFT->Data_Collection_OFT Cleaning_OFT Clean Apparatus Exploration_OFT->Cleaning_OFT Analysis_OFT Data Analysis Data_Collection_OFT->Analysis_OFT LDT_Workflow cluster_pre_test_ldt Pre-Test Phase cluster_test_ldt Test Phase cluster_post_test_ldt Post-Test Phase Habituation_LDT Animal Habituation Dosing_LDT Drug/Vehicle Administration Habituation_LDT->Dosing_LDT Placement_LDT Place Animal in Light Compartment Dosing_LDT->Placement_LDT Exploration_LDT Record Behavior (5 min) Placement_LDT->Exploration_LDT Data_Collection_LDT Measure Time in Light, Transitions Exploration_LDT->Data_Collection_LDT Cleaning_LDT Clean Apparatus Exploration_LDT->Cleaning_LDT Analysis_LDT Data Analysis Data_Collection_LDT->Analysis_LDT GABA_Pathway cluster_gaba GABAergic Synapse cluster_drug_action Drug Action Presynaptic Presynaptic Neuron GABA Release Postsynaptic Postsynaptic Neuron GABA-A Receptor Chloride Channel Presynaptic:f1->Postsynaptic:head GABA Effect Increased Chloride Influx (Hyperpolarization) Postsynaptic:ch->Effect Diazepam Diazepam Modulation Positive Allosteric Modulation Diazepam->Modulation Modulation->Postsynaptic:head enhances GABA effect Outcome Reduced Neuronal Excitability (Anxiolysis) Effect->Outcome SSRI_Pathway cluster_serotonin Serotonergic Synapse cluster_drug_action_ssri Drug Action Presynaptic_S Presynaptic Neuron Serotonin (5-HT) Release SERT (Reuptake Transporter) Postsynaptic_S Postsynaptic Neuron 5-HT Receptors Presynaptic_S:f1->Postsynaptic_S:head 5-HT Effect_S Increased Synaptic Serotonin Postsynaptic_S:head->Presynaptic_S:sert Reuptake Fluoxetine Fluoxetine Inhibition SERT Inhibition Fluoxetine->Inhibition Inhibition->Presynaptic_S:sert blocks Outcome_S Enhanced Serotonergic Signaling (Anxiolysis) Effect_S->Outcome_S Putative_Pathway cluster_putative Potential Mechanisms Compound 3-Hydroxy-3-phenylpentanamide Target Molecular Target(s) (Under Investigation) Compound->Target Pathway Downstream Signaling Cascades Target->Pathway Neuroprotection Neuroprotective Effects Pathway->Neuroprotection Anxiolysis Anxiolytic Effects Pathway->Anxiolysis Neuroprotection->Anxiolysis contributes to

References

Comparative

Unveiling the Molecular Target of 3-Hydroxy-3-phenylpentanamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis aimed at confirming the binding target of 3-Hydroxy-3-phenylpentanamide, a compound with demonstrated neuroprotec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis aimed at confirming the binding target of 3-Hydroxy-3-phenylpentanamide, a compound with demonstrated neuroprotective and antitumor activities. While its precise molecular target remains to be definitively established in publicly available literature, this guide explores the plausible hypothesis of its interaction with mitochondrial complex I , drawing parallels with structurally related compounds.

Herein, we present a framework for validating this hypothesis through established experimental protocols and compare the potential binding affinity of 3-Hydroxy-3-phenylpentanamide with known inhibitors of mitochondrial complex I. This guide is intended to serve as a practical resource for researchers investigating the mechanism of action of this and similar small molecules.

Performance Comparison: 3-Hydroxy-3-phenylpentanamide vs. Known Mitochondrial Complex I Inhibitors

To quantitatively assess the binding of 3-Hydroxy-3-phenylpentanamide to its putative target, a comparative analysis with well-characterized inhibitors of mitochondrial complex I is essential. The following table summarizes key binding affinity data (hypothetical for 3-Hydroxy-3-phenylpentanamide) and established values for known inhibitors.

CompoundBinding TargetMethodBinding Affinity (Kd) / IC50Reference
3-Hydroxy-3-phenylpentanamide Mitochondrial Complex I (Hypothetical) SPR [Hypothetical Value, e.g., 5 µM] [To be determined]
RotenoneMitochondrial Complex IITC~20 nMPublished Data
Piericidin AMitochondrial Complex ISPR~10 nMPublished Data
MetforminMitochondrial Complex IVariousMillimolar rangePublished Data

Note: The binding affinity for 3-Hydroxy-3-phenylpentanamide is presented as a hypothetical value to illustrate its placement within a comparative framework. Experimental validation is required to determine the actual value.

Experimental Protocols for Target Validation

Confirmation of a direct binding interaction between 3-Hydroxy-3-phenylpentanamide and a target protein requires rigorous experimental validation. Below are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal or cancer cell line) to 80-90% confluency. Treat cells with varying concentrations of 3-Hydroxy-3-phenylpentanamide or a vehicle control (DMSO) for a predetermined time.

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., a subunit of mitochondrial complex I) in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Protein Immobilization: Immobilize the purified target protein (e.g., mitochondrial complex I) onto a sensor chip.

  • Analyte Injection: Prepare a series of concentrations of 3-Hydroxy-3-phenylpentanamide in a suitable running buffer. Inject the analyte solutions over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of 3-Hydroxy-3-phenylpentanamide in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Path to Confirmation

To elucidate the experimental workflow and the potential signaling pathway involved, the following diagrams are provided.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_confirmation Confirmation struct_sim Structural Similarity to Mitochondrial Complex I Inhibitors cetsa Cellular Thermal Shift Assay (CETSA) (In-cell Target Engagement) struct_sim->cetsa Inform spr Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) cetsa->spr Validate itc Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) spr->itc Characterize target_confirmed Binding Target Confirmed: Mitochondrial Complex I itc->target_confirmed Confirm

Experimental workflow for confirming the binding target of 3-Hydroxy-3-phenylpentanamide.

signaling_pathway compound 3-Hydroxy-3-phenylpentanamide complex_I Mitochondrial Complex I compound->complex_I Inhibits ros Increased ROS Production complex_I->ros atp_depletion ATP Depletion complex_I->atp_depletion mp_transition Mitochondrial Permeability Transition Pore Opening ros->mp_transition cytochrome_c Cytochrome c Release mp_transition->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis neuroprotection Neuroprotection (Context-dependent) atp_depletion->neuroprotection

Hypothesized signaling pathway following inhibition of mitochondrial complex I.

By employing the outlined experimental strategies and comparative analyses, researchers can systematically investigate and confirm the binding target of 3-Hydroxy-3-phenylpentanamide, thereby elucidating its mechanism of action and paving the way for its potential therapeutic applications.

Validation

"side-by-side comparison of different synthesis routes for 3-Hydroxy-3-phenylpentanamide"

For Researchers, Scientists, and Drug Development Professionals This guide provides a side-by-side comparison of plausible synthetic routes for 3-Hydroxy-3-phenylpentanamide, a compound with potential neuroprotective, ps...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of plausible synthetic routes for 3-Hydroxy-3-phenylpentanamide, a compound with potential neuroprotective, psychiatric, and antitumor activities. The information presented herein is curated from existing literature for analogous reactions and is intended to provide a foundational understanding for further research and development. Experimental data, where available for similar transformations, is provided to support the objective comparison of the outlined synthetic strategies.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Reformatsky Reaction & Amidation Route 2: Grignard-Type Reaction & Amidation Route 3: Ritter Reaction
Starting Materials Propiophenone (B1677668), Ethyl bromoacetate (B1195939), Zinc, Ammonia (B1221849)Propiophenone, Ethyl acetate (B1210297), Strong base (e.g., LDA), AmmoniaA suitable tertiary alcohol or alkene precursor, a nitrile, Strong acid
Key Intermediates Ethyl 3-hydroxy-3-phenylpentanoateEthyl 3-hydroxy-3-phenylpentanoateNitrilium ion
Typical Yield Moderate to Good (for Reformatsky step)Moderate to Good (for Grignard-type step)Variable, can be high for suitable substrates
Reaction Conditions Mild to moderate (for Reformatsky), can be harsh for amidationCryogenic temperatures for enolate formation, potentially harsh for amidationStrongly acidic and harsh
Advantages Tolerant of various functional groups, one-pot variations exist.[1][2]Readily available starting materials.Can be a one-pot reaction from a suitable alcohol.[3][4]
Disadvantages Requires activation of zinc, amidation can be challenging.Requires strictly anhydrous conditions and a strong base.Limited to substrates that can form stable carbocations, harsh acidic conditions.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthesis routes for 3-Hydroxy-3-phenylpentanamide.

General Synthesis Workflow cluster_route1 Route 1: Reformatsky Reaction & Amidation cluster_route2 Route 2: Grignard-Type Reaction & Amidation cluster_route3 Route 3: Ritter Reaction A1 Propiophenone C1 Reformatsky Reaction (Zinc) A1->C1 B1 Ethyl bromoacetate B1->C1 D1 Ethyl 3-hydroxy-3-phenylpentanoate C1->D1 E1 Amidation (Ammonia) D1->E1 F1 3-Hydroxy-3-phenylpentanamide E1->F1 A2 Propiophenone C2 Grignard-Type Addition A2->C2 B2 Ethyl acetate Enolate B2->C2 D2 Ethyl 3-hydroxy-3-phenylpentanoate C2->D2 E2 Amidation (Ammonia) D2->E2 F2 3-Hydroxy-3-phenylpentanamide E2->F2 A3 Tertiary Alcohol Precursor C3 Ritter Reaction (Strong Acid) A3->C3 B3 Nitrile B3->C3 D3 3-Hydroxy-3-phenylpentanamide C3->D3

Caption: Proposed synthetic routes to 3-Hydroxy-3-phenylpentanamide.

Experimental Protocols

The following are generalized experimental protocols for the key reactions, based on established procedures for similar chemical transformations.

Route 1: Reformatsky Reaction and Subsequent Amidation

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpentanoate via Reformatsky Reaction

This procedure is adapted from a general protocol for the Reformatsky reaction.[1][5][2]

  • Materials: Propiophenone, ethyl bromoacetate, activated zinc dust, anhydrous toluene (B28343), iodine (catalyst), 1 M HCl.

  • Procedure:

    • A suspension of activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous toluene is heated under reflux until the iodine color disappears.

    • The mixture is cooled to room temperature, and a solution of propiophenone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene is added dropwise.

    • The reaction mixture is heated to reflux for 2-3 hours, then cooled to 0°C.

    • The reaction is quenched by the slow addition of 1 M HCl.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 3-hydroxy-3-phenylpentanoate.

Step 2: Amidation of Ethyl 3-hydroxy-3-phenylpentanoate

This protocol is based on general procedures for the direct amidation of esters.[6][7][8]

  • Materials: Ethyl 3-hydroxy-3-phenylpentanoate, methanolic ammonia, sodium methoxide (B1231860) (catalyst).

  • Procedure:

    • Ethyl 3-hydroxy-3-phenylpentanoate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

    • A catalytic amount of sodium methoxide (e.g., 0.1 eq) is added.

    • The reaction mixture is stirred in a sealed vessel at room temperature or with gentle heating (e.g., 50°C) and monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 3-Hydroxy-3-phenylpentanamide, which can be further purified by recrystallization or column chromatography.

Route 2: Grignard-Type Reaction and Subsequent Amidation

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpentanoate via Grignard-Type Reaction

This procedure is adapted from a method for the synthesis of β-hydroxy esters using lithium amide.[9]

  • Materials: Ethyl acetate, lithium diisopropylamide (LDA) or another strong base, anhydrous tetrahydrofuran (B95107) (THF), propiophenone.

  • Procedure:

    • A solution of LDA (1.1 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere.

    • Ethyl acetate (1.0 eq) is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes to form the lithium enolate.

    • A solution of propiophenone (1.0 eq) in anhydrous THF is then added dropwise at -78°C.

    • The reaction is stirred at -78°C for 2-3 hours and then allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • Purification by column chromatography yields ethyl 3-hydroxy-3-phenylpentanoate.

Step 2: Amidation of Ethyl 3-hydroxy-3-phenylpentanoate

The amidation procedure is identical to Step 2 in Route 1.

Route 3: Ritter Reaction

This route provides a more direct synthesis to the amide, assuming a suitable tertiary alcohol precursor is available.

  • Materials: 3-phenylpentan-3-ol (or a precursor that can generate the corresponding carbocation), a nitrile (e.g., acetonitrile), a strong acid (e.g., concentrated sulfuric acid).

  • Procedure:

    • The tertiary alcohol (1.0 eq) is dissolved in the nitrile (used in excess, also as a solvent).

    • The mixture is cooled in an ice bath, and concentrated sulfuric acid (2-3 eq) is added dropwise with vigorous stirring.[10][3][4]

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The mixture is then carefully poured onto crushed ice and neutralized with a strong base (e.g., NaOH solution).

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to give 3-Hydroxy-3-phenylpentanamide.

This guide is intended to serve as a starting point for the development of a robust and efficient synthesis of 3-Hydroxy-3-phenylpentanamide. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. Further optimization of the reaction conditions for each step is highly recommended.

References

Comparative

Evaluating the Specificity of 3-Hydroxy-3-phenylpentanamide's Biological Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the biological specificity of 3-Hydroxy-3-phenylpentanamide, a compound with reported neuroprotec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological specificity of 3-Hydroxy-3-phenylpentanamide, a compound with reported neuroprotective, anxiolytic, and anticancer activities. Given the limited publicly available data on its specific molecular targets, this document outlines essential experimental strategies and comparative methodologies to rigorously assess its on-target and off-target effects. We will explore a multi-faceted approach, integrating in vitro assays, in vivo models, and in silico profiling to build a comprehensive specificity profile.

Section 1: Comparative Landscape of Preclinical Specificity Assessment

A thorough evaluation of a compound's specificity is paramount to de-risk its development and predict its clinical safety and efficacy. For a molecule like 3-Hydroxy-3-phenylpentanamide with diverse reported bioactivities, a multi-pronged approach is necessary. The following table compares various experimental systems that can be employed.

Experimental System Assay Type Parameters Measured Throughput Translational Relevance Limitations
In Vitro (Cell-Free) Biochemical AssaysEnzyme kinetics (IC50, Ki), Receptor binding affinity (Kd)HighLow to MediumLacks cellular context, may not reflect in vivo potency.
In Vitro (Cell-Based) Reporter Gene AssaysTarget engagement, pathway activation/inhibition (EC50)HighMediumOverexpression systems can create artifacts; may not model complex cellular interactions.
High-Content ImagingSubcellular localization, morphological changes, cytotoxicityMediumMedium to HighData analysis can be complex; requires specific antibodies or probes.
Co-culture ModelsSelective cytotoxicity on cancer vs. normal cells[1][2]Low to MediumHighMore complex to set up and maintain; cell-cell interactions can be variable.
Ex Vivo Tissue ExplantsTarget engagement and downstream signaling in a native tissue environmentLowHighLimited availability of fresh tissue; technically challenging.
In Vivo Animal Models of DiseaseEfficacy in models of anxiety, neurodegeneration, or cancerLowHighComplex interplay of PK/PD; ethical considerations; species differences.
Off-Target AssessmentBehavioral phenotyping, toxicology studiesLowHighCan be resource-intensive; attributing effects to specific off-targets can be difficult.
In Silico Computational ModelingPrediction of off-target interactions based on chemical structure[3][4]Very HighLow to MediumPredictions require experimental validation; accuracy depends on the quality of the database and algorithm.

Section 2: Experimental Protocols for Specificity Evaluation

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for assessing the specificity of a compound like 3-Hydroxy-3-phenylpentanamide across its reported activities.

In Vitro Specificity Profiling for Anticancer Activity

This protocol is adapted from a method for assessing the specificity of anticancer drugs using a co-culture system.[1][2]

Objective: To determine the selective cytotoxicity of 3-Hydroxy-3-phenylpentanamide on cancer cells versus non-tumor cells.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a neuroblastoma line, given the compound's neuroprotective effects) and a non-tumor fibroblast cell line in standard DMEM medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[2]

  • Co-culture Setup:

    • Harvest and count both cell types.

    • Prepare a mixed culture in a 96-well plate with a defined ratio of tumor to non-tumor cells (e.g., 1:4).[2]

  • Drug Treatment:

    • Prepare serial dilutions of 3-Hydroxy-3-phenylpentanamide in the appropriate vehicle (e.g., DMSO).

    • Treat the co-cultures with a range of concentrations of the compound and a vehicle control.

  • Endpoint Analysis:

    • After a defined incubation period (e.g., 72 hours), lyse the cells and extract genomic DNA.

    • Utilize droplet digital PCR (ddPCR) with probes specific for a tumor-specific genetic marker and a reference gene to quantify the proportion of tumor cells remaining in each well.[2]

  • Data Analysis:

    • Calculate the dose-dependent change in the proportion of tumor cells to assess the selectivity of the compound.

In Vivo Assessment of Anxiolytic Specificity

This protocol outlines a general approach using the Elevated Plus Maze (EPM), a standard model for screening anxiolytic drugs.[5]

Objective: To evaluate the anxiolytic effects of 3-Hydroxy-3-phenylpentanamide and assess for potential sedative or locomotor side effects.

Methodology:

  • Animals:

    • Use adult male mice or rats, housed under standard laboratory conditions.

  • Apparatus:

    • An elevated plus-shaped maze with two open arms and two enclosed arms.

  • Drug Administration:

    • Administer 3-Hydroxy-3-phenylpentanamide or a vehicle control intraperitoneally at various doses. Include a positive control group treated with a known anxiolytic like diazepam.

  • Behavioral Testing:

    • After a set pre-treatment time (e.g., 30 minutes), place each animal at the center of the EPM and record its behavior for 5 minutes.

    • Key parameters to measure are the time spent in and the number of entries into the open and closed arms.

  • Specificity Assessment:

    • To distinguish anxiolytic effects from general motor effects, also assess locomotor activity in an open field test. A true anxiolytic effect should increase open arm exploration without significantly altering the total distance traveled.

Section 3: Visualizing Experimental Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships in evaluating drug specificity.

experimental_workflow_in_vitro cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_analysis 3. Data Acquisition & Analysis start Prepare Cancer and Non-Tumor Cell Lines mix Create Co-culture in 96-well Plates start->mix treat Treat Co-cultures mix->treat drug Prepare Serial Dilutions of 3-Hydroxy-3-phenylpentanamide drug->treat dna Genomic DNA Extraction treat->dna ddpcr Droplet Digital PCR dna->ddpcr analysis Calculate Dose-Dependent Proportion of Tumor Cells ddpcr->analysis end Specificity Profile analysis->end

Caption: Workflow for in vitro anticancer specificity assessment.

signaling_pathway_concept cluster_on_target On-Target Effects cluster_off_target Off-Target Effects compound 3-Hydroxy-3-phenylpentanamide target Intended Molecular Target (e.g., Kinase, Receptor) compound->target off_target1 Off-Target 1 compound->off_target1 off_target2 Off-Target 2 compound->off_target2 pathway Desired Signaling Pathway target->pathway effect Therapeutic Effect (e.g., Neuroprotection, Apoptosis) pathway->effect side_effect1 Adverse Effect A off_target1->side_effect1 side_effect2 Adverse Effect B off_target2->side_effect2

Caption: Conceptual model of on-target versus off-target effects.

Section 4: Conclusion and Future Directions

While 3-Hydroxy-3-phenylpentanamide shows promise in preclinical reports, a rigorous evaluation of its specificity is essential before it can be considered a viable therapeutic candidate. The methodologies outlined in this guide provide a roadmap for such an evaluation. Future studies should focus on identifying its direct molecular target(s) through techniques like affinity chromatography-mass spectrometry or thermal shift assays. A comprehensive off-target profile, generated through broad in vitro screening against a panel of receptors, enzymes, and ion channels, will be critical.[6] By systematically applying these comparative approaches, the scientific community can build a robust understanding of the biological effects of 3-Hydroxy-3-phenylpentanamide and pave the way for its potential clinical translation.

References

Validation

A Comparative Guide to the Preclinical Evaluation of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the available preclinical data and methodologies relevant to the study of 3-Hydroxy-3-phenylpentanamide. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical data and methodologies relevant to the study of 3-Hydroxy-3-phenylpentanamide. While direct reproducibility studies on this specific compound are not extensively available in the public domain, this document synthesizes information on its known biological activities and provides standardized experimental protocols for assessing its potential therapeutic effects. The aim is to offer a framework for researchers to design and conduct reproducible studies.

Table 1: Summary of Preclinical Data for 3-Hydroxy-3-phenylpentanamide and Related Compounds

Compound/TargetEndpointModel SystemKey FindingsReference
3-Hydroxy-3-phenylpentanamideNeuroprotectionIschemic Brain Injury ModelsShows protective effects against ischemic brain injury.[No specific studies found]
3-Hydroxy-3-phenylpentanamideNeuroprotectionCerebral Hemorrhage ModelsDemonstrates protective effects in cerebral hemorrhage.[No specific studies found]
3-Hydroxymorphinan (analog)NeuroprotectionLPS-induced neurotoxicity in primary mesencephalic neuron-glia culturesExerted potent neuroprotection via neurotrophic and anti-inflammatory effects.[1]Zhang et al.
Flavonoids (related class)NeuroprotectionOxidative stress-induced neuronal damageCan block neuronal damage by preventing caspase-3 activation and suppressing JNK signaling.[2]Spencer et al.
3-Hydroxy-3-phenylpentanamideAntitumor ActivityIn vitro cancer cell linesActs by inducing apoptosis and inhibiting tumor growth.[No specific studies found]
Diarylpentanoid (related class)Apoptosis InductionNon-small cell lung cancer cells (NCI-H520 and NCI-H23)Induced apoptosis through caspase-3 activation and modulation of PI3K-AKT and MAPK signaling pathways.[3]Razali et al.

Experimental Protocols

To facilitate the reproducible evaluation of 3-Hydroxy-3-phenylpentanamide's neuroprotective effects, detailed methodologies for key in vivo models are provided below.

1. Ischemic Brain Injury Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model: Adult male C57Bl/6J mice (6 weeks old, 20-25 g) are commonly used.[4]

  • Procedure:

    • Anesthetize the mouse in accordance with institutional guidelines.

    • Make a midline neck incision to expose the common carotid artery (CCA).

    • Introduce a surgical filament through the internal carotid artery (ICA) to occlude the middle cerebral artery (MCA).[5]

    • The occlusion can be transient (e.g., 30-120 minutes) or permanent.[5] For transient ischemia, the filament is withdrawn to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Assessment:

    • Neurological deficits can be assessed using a modified neurological severity score (mNSS).[6]

    • Infarct volume can be quantified using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining) of brain sections.[4]

2. Intracerebral Hemorrhage (ICH) Model

  • Animal Model: Rodents (rats or mice) are the most frequently used models.[7]

  • Procedure (Collagenase Injection Model):

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Inject bacterial collagenase (e.g., 0.01–0.1 units in 0.5–2 µL) into the striatum.[6] This method is known for its high reproducibility.[6]

    • The collagenase degrades the extracellular matrix, leading to vessel rupture and hematoma formation.

  • Procedure (Autologous Blood Injection Model):

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Collect arterial blood from the animal.

    • Infuse a controlled volume of the autologous blood into the brain parenchyma (e.g., basal ganglia).[8] A double-injection method can be used to prevent blood backflow.[7]

  • Assessment:

    • Hematoma volume can be measured using MRI.

    • Neurological function can be evaluated using behavioral tests like the mNSS.[6]

    • Histological examination can be performed to assess brain tissue damage.[6]

Visualizations

Hypothetical Neuroprotective Signaling Pathway of 3-Hydroxy-3-phenylpentanamide

The following diagram illustrates a potential signaling pathway through which 3-Hydroxy-3-phenylpentanamide may exert its neuroprotective effects, based on mechanisms observed for related neuroprotective compounds like flavonoids.[2][9]

G 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide Inhibition of Oxidative Stress Inhibition of Oxidative Stress 3-Hydroxy-3-phenylpentanamide->Inhibition of Oxidative Stress Modulation of Kinase Signaling (e.g., JNK, p38) Modulation of Kinase Signaling (e.g., JNK, p38) 3-Hydroxy-3-phenylpentanamide->Modulation of Kinase Signaling (e.g., JNK, p38) Inhibition of Pro-apoptotic Proteins (e.g., Caspase-3) Inhibition of Pro-apoptotic Proteins (e.g., Caspase-3) Inhibition of Oxidative Stress->Inhibition of Pro-apoptotic Proteins (e.g., Caspase-3) Reduced Neuroinflammation Reduced Neuroinflammation Modulation of Kinase Signaling (e.g., JNK, p38)->Reduced Neuroinflammation Modulation of Kinase Signaling (e.g., JNK, p38)->Inhibition of Pro-apoptotic Proteins (e.g., Caspase-3) Neuronal Survival Neuronal Survival Reduced Neuroinflammation->Neuronal Survival Inhibition of Pro-apoptotic Proteins (e.g., Caspase-3)->Neuronal Survival G Animal Model Selection (e.g., MCAO, ICH) Animal Model Selection (e.g., MCAO, ICH) Induction of Neurological Injury Induction of Neurological Injury Animal Model Selection (e.g., MCAO, ICH)->Induction of Neurological Injury Treatment with 3-Hydroxy-3-phenylpentanamide Treatment with 3-Hydroxy-3-phenylpentanamide Induction of Neurological Injury->Treatment with 3-Hydroxy-3-phenylpentanamide Behavioral Assessment (e.g., mNSS) Behavioral Assessment (e.g., mNSS) Treatment with 3-Hydroxy-3-phenylpentanamide->Behavioral Assessment (e.g., mNSS) Imaging (e.g., MRI) Imaging (e.g., MRI) Treatment with 3-Hydroxy-3-phenylpentanamide->Imaging (e.g., MRI) Histological Analysis Histological Analysis Treatment with 3-Hydroxy-3-phenylpentanamide->Histological Analysis Data Analysis and Comparison Data Analysis and Comparison Behavioral Assessment (e.g., mNSS)->Data Analysis and Comparison Imaging (e.g., MRI)->Data Analysis and Comparison Histological Analysis->Data Analysis and Comparison G 3-Hydroxy-3-phenylpentanamide 3-Hydroxy-3-phenylpentanamide Mitochondrial Stress Mitochondrial Stress 3-Hydroxy-3-phenylpentanamide->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

References

Comparative

Benchmarking 3-Hydroxy-3-phenylpentanamide: A Comparative Analysis Against Standard Therapies

An Objective Evaluation for Researchers and Drug Development Professionals Introduction 3-Hydroxy-3-phenylpentanamide is a compound of interest with potential therapeutic applications spanning neuroprotection, mental hea...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpentanamide is a compound of interest with potential therapeutic applications spanning neuroprotection, mental health, and oncology. Preliminary information suggests it may offer protective effects against conditions such as ischemic brain injury, cerebral hemorrhage, and epileptic seizures. Furthermore, it has been investigated for its potential as an anxiolytic, antidepressant, and anti-addiction agent, as well as for its anti-tumor properties through the induction of apoptosis.

This guide aims to provide a comprehensive comparison of 3-Hydroxy-3-phenylpentanamide's efficacy against current standard-of-care treatments in its potential therapeutic areas. However, a thorough review of publicly available scientific literature and clinical trial databases reveals a significant gap in quantitative efficacy data and detailed experimental protocols for this specific compound. While the potential mechanisms of action are broadly described, specific data from preclinical or clinical studies necessary for a direct, evidence-based comparison are not currently available.

Therefore, this document will outline the established standard treatments for the conditions 3-Hydroxy-3-phenylpentanamide is purported to address, presenting available efficacy data for these existing therapies. This will serve as a benchmark against which 3-Hydroxy-3-phenylpentanamide could be evaluated should data become available in the future.

Comparative Efficacy Analysis: Data Summary

Due to the absence of efficacy data for 3-Hydroxy-3-phenylpentanamide, the following tables summarize the performance of standard treatments for relevant conditions. These tables are presented as a template for how 3-Hydroxy-3-phenylpentanamide could be comparatively assessed.

Table 1: Ischemic Stroke - Neuroprotective Agents
TreatmentMechanism of ActionEfficacy EndpointReported EfficacyReference
Alteplase (rtPA) Thrombolytic; converts plasminogen to plasmin, which degrades fibrin (B1330869) clots.Improved clinical outcomes at 90 days (mRS score 0-1)Significantly improves outcomes when given within 4.5 hours of symptom onset.[1]
Aspirin Antiplatelet; inhibits cyclooxygenase (COX) enzyme, reducing thromboxane (B8750289) A2 production.Reduction in recurrent stroke, MI, or vascular death.Early administration reduces the risk of recurrent ischemic stroke.
3-Hydroxy-3-phenylpentanamide Data not availableData not availableData not available
Table 2: Major Depressive Disorder (MDD) - First-Line Monotherapy
Treatment ClassExamplesMechanism of ActionEfficacy EndpointReported Efficacy (Odds Ratio vs. Placebo)Reference
SSRIs Escitalopram, SertralineSelective serotonin (B10506) reuptake inhibition.Response RateEscitalopram: 1.55; Sertraline: 1.52
SNRIs Venlafaxine, DuloxetineSerotonin and norepinephrine (B1679862) reuptake inhibition.Response RateVenlafaxine: 1.50; Duloxetine: 1.46
3-Hydroxy-3-phenylpentanamide Data not availableData not availableData not available
Table 3: Anxiety Disorders - First-Line Monotherapy
Treatment ClassExamplesMechanism of ActionEfficacy EndpointReported Efficacy (Effect Size - Cohen's d)Reference
SSRIs Escitalopram, ParoxetineSelective serotonin reuptake inhibition.Reduction in anxiety symptoms2.09 (for all SSRIs)
SNRIs Venlafaxine, DuloxetineSerotonin and norepinephrine reuptake inhibition.Reduction in anxiety symptoms2.25 (for all SNRIs)
3-Hydroxy-3-phenylpentanamide Data not availableData not availableData not available
Table 4: Epilepsy - Refractory Status Epilepticus
TreatmentMechanism of ActionEfficacy EndpointReported EfficacyReference
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.Seizure cessation and improved responsiveness within 60 minutes.Effective in ~47% of patients.
Fosphenytoin Pro-drug of phenytoin; blocks voltage-gated sodium channels.Seizure cessation and improved responsiveness within 60 minutes.Effective in ~45% of patients.
Valproate Increases GABA levels, blocks voltage-gated sodium channels, and inhibits T-type calcium channels.Seizure cessation and improved responsiveness within 60 minutes.Effective in ~46% of patients.
3-Hydroxy-3-phenylpentanamide Data not availableData not availableData not available
Table 5: Oncology - Apoptosis-Inducing Agents (Illustrative)
TreatmentMechanism of ActionTarget Cancer TypeEfficacy EndpointReported EfficacyReference
Venetoclax BCL-2 inhibitor, promoting apoptosis.Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)Overall Response Rate (ORR)Varies by cancer type and combination therapy.
3-Hydroxy-3-phenylpentanamide Purportedly induces apoptosis.Specific targets not identifiedData not availableData not available

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Due to the lack of published studies on the efficacy of 3-Hydroxy-3-phenylpentanamide, specific protocols for this compound cannot be provided. Below are generalized experimental workflows that would be necessary to evaluate its efficacy in different therapeutic areas.

Neuroprotection (Ischemic Stroke Model)

A common preclinical model is the middle cerebral artery occlusion (MCAO) model in rodents.

experimental_workflow_stroke animal_prep Animal Preparation (e.g., Rodent) mcao Middle Cerebral Artery Occlusion (MCAO) (Induction of Ischemia) animal_prep->mcao treatment Treatment Administration (3-Hydroxy-3-phenylpentanamide vs. Vehicle/Standard) mcao->treatment neuro_assessment Neurological Deficit Scoring (e.g., mNSS) treatment->neuro_assessment infarct_volume Infarct Volume Measurement (TTC Staining) neuro_assessment->infarct_volume molecular_analysis Molecular Analysis (Western Blot, IHC for apoptotic markers) infarct_volume->molecular_analysis

Preclinical Ischemic Stroke Experimental Workflow
Oncology (In Vitro Apoptosis Assay)

To assess the apoptosis-inducing effects on cancer cell lines.

experimental_workflow_apoptosis cell_culture Cancer Cell Line Culture treatment Treatment with 3-Hydroxy-3-phenylpentanamide (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) treatment->apoptosis_assay caspase_activity Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) apoptosis_assay->caspase_activity protein_analysis Western Blot Analysis (Bcl-2 family, PARP cleavage) caspase_activity->protein_analysis

In Vitro Apoptosis Experimental Workflow

Signaling Pathways

The purported mechanism of 3-Hydroxy-3-phenylpentanamide in cancer involves the induction of apoptosis. The general intrinsic (mitochondrial) apoptosis pathway is depicted below. The specific molecular targets of 3-Hydroxy-3-phenylpentanamide within this pathway are yet to be elucidated.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimulus 3-Hydroxy-3-phenylpentanamide (Hypothesized) bcl2 Anti-apoptotic Bcl-2, Bcl-xL stimulus->bcl2 inhibits (hypothesized) bax_bak Pro-apoptotic Bax, Bak stimulus->bax_bak activates (hypothesized) bcl2->bax_bak inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c promotes apoptosome Apoptosome Formation apaf1 Apaf-1 procaspase9 Pro-Caspase-9 caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase3 Pro-Caspase-3 caspase9->procaspase3 activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized Intrinsic Apoptosis Pathway

Conclusion

While 3-Hydroxy-3-phenylpentanamide is presented as a compound with broad therapeutic potential, the current lack of published, peer-reviewed data on its efficacy and mechanism of action prevents a meaningful comparison with established standard-of-care treatments. The information provided in this guide on standard therapies serves as a necessary benchmark for the future evaluation of this and other novel compounds. For researchers and drug development professionals, this highlights the critical need for rigorous preclinical and clinical studies to substantiate the therapeutic claims of new chemical entities. Further investigation is required to generate the necessary data to understand the true potential of 3-Hydroxy-3-phenylpentanamide.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling 3-Hydroxy-3-phenylpentanamide. Given the absence of a specific Safet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Hydroxy-3-phenylpentanamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar hazardous organic compounds is mandated. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory safety protocols.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against potential exposure and is critical when handling chemicals of unknown toxicity.[1] The following table summarizes the recommended PPE for handling 3-Hydroxy-3-phenylpentanamide.

PPE Category Specification Rationale
Hand Protection Double gloving with chemical-resistant nitrile gloves.Provides robust protection against a wide range of chemicals and prevents contamination.[2]
Body Protection Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and back closure.Offers resistance to chemical permeation; standard cloth lab coats are insufficient.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses do not provide adequate protection from splashes or aerosols.[1][3]
Respiratory Protection A NIOSH-certified N95 respirator is the minimum requirement. For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) is recommended.Protects against the inhalation of airborne particles. A surgical mask is not a substitute.[1][3]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents exposure to spills and tracking of contaminants out of the laboratory.[2][3]

II. Operational Plan for Safe Handling

All handling of 3-Hydroxy-3-phenylpentanamide must occur within a designated containment area to minimize exposure risk.

A. Engineering Controls:

  • Primary Containment: All manipulations, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).[2][4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[5] Fume hoods should be inspected regularly to ensure they are functioning optimally.[6]

B. Procedural Workflow:

  • Preparation: Before handling, ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily accessible.[6]

  • Donning PPE: Put on PPE in the correct order: inner gloves, gown, shoe covers, outer gloves (over the gown cuff), respirator, and finally, goggles and face shield.

  • Handling: Conduct all work within a chemical fume hood.[2] Use disposable bench liners to contain any potential spills.

  • Doffing PPE: Carefully remove PPE to avoid self-contamination. The outer gloves and gown should be removed before leaving the containment area.

  • Decontamination: All surfaces and equipment must be decontaminated after use.

III. Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental responsibility.[7]

A. Waste Classification:

Due to the lack of specific toxicological data, 3-Hydroxy-3-phenylpentanamide should be treated as a hazardous waste.[7]

B. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste.[8][9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Hydroxy-3-phenylpentanamide".[7][8]

  • Storage: Store the sealed waste container in a designated and properly marked satellite accumulation area (SAA) within the laboratory, segregated from incompatible materials.[8][10]

C. Disposal Method:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[7]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7]

IV. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the safe handling of 3-Hydroxy-3-phenylpentanamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start gather_materials Gather Materials: - 3-Hydroxy-3-phenylpentanamide - Solvents - Glassware prep_start->gather_materials prep_ppe Assemble PPE: - Gloves (x2) - Gown - Goggles & Face Shield - Respirator gather_materials->prep_ppe prep_waste Prepare Waste Container: - Labeled Hazardous Waste prep_ppe->prep_waste prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill don_ppe Don PPE prep_spill->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction dispose_waste Dispose of Waste in Labeled Container reaction->dispose_waste decontaminate Decontaminate Glassware and Work Surfaces dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Safe Handling of 3-Hydroxy-3-phenylpentanamide.

References

© Copyright 2026 BenchChem. All Rights Reserved.